molecular formula C4H12NO3P B13581946 [3-(Methylamino)propyl]phosphonic acid CAS No. 72696-93-6

[3-(Methylamino)propyl]phosphonic acid

Katalognummer: B13581946
CAS-Nummer: 72696-93-6
Molekulargewicht: 153.12 g/mol
InChI-Schlüssel: DRXLIERDDOQKTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Methylamino)propyl]phosphonic acid is an organophosphorus compound with the molecular formula C4H12NO3P . It features both a phosphonic acid group and a methylamino group on a propyl backbone, making it a versatile bifunctional building block in organic and medicinal chemistry research. Phosphonic acids and their esters are of great importance as biologically active compounds and useful intermediates . While the specific biological activity of this compound requires further investigation, its structural similarity to other aminophosphonic acids suggests broad research potential. Such compounds are known to serve as key precursors and intermediates in the synthesis of various therapeutics, including antibacterial agents and antiviral prodrugs like Tenofovir and Adefovir . Furthermore, α-aminophosphinic acids are of significant synthetic and medicinal interest due to their ability to act as enzyme inhibitors, such as for metalloproteases . The phosphonic acid group can be converted to its ester or amide derivatives, or used in the formation of anhydrides for further chemical transformations . The hydrolysis of these P-esters is a critical step in the synthesis of many such compounds . Researchers can utilize [3-(Methylamino)propyl]phosphonic acid as a scaffold for developing new chemical entities, in material science, or as a ligand in coordination chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

72696-93-6

Molekularformel

C4H12NO3P

Molekulargewicht

153.12 g/mol

IUPAC-Name

3-(methylamino)propylphosphonic acid

InChI

InChI=1S/C4H12NO3P/c1-5-3-2-4-9(6,7)8/h5H,2-4H2,1H3,(H2,6,7,8)

InChI-Schlüssel

DRXLIERDDOQKTL-UHFFFAOYSA-N

Kanonische SMILES

CNCCCP(=O)(O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [3-(Methylamino)propyl]phosphonic Acid and Other Phosphonates in the MEP Pathway

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Novel Anti-Infectives

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway represents a critical metabolic chokepoint for a wide array of pathogenic organisms, including the causative agents of malaria (Plasmodium falciparum) and tuberculosis (Mycobacterium tuberculosis).[1][2] This pathway is responsible for the biosynthesis of isoprenoids, a class of molecules essential for various cellular functions. Crucially, the MEP pathway is absent in humans, who utilize the distinct mevalonate (MVA) pathway for isoprenoid synthesis.[1][3] This metabolic dichotomy makes the enzymes of the MEP pathway highly attractive targets for the development of selective anti-infective agents with a reduced potential for mechanism-based toxicity in humans.[4] This guide focuses on a key enzyme in this pathway, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and explores the mechanism of action of phosphonate-based inhibitors, with a specific focus on the hypothesized action of the novel compound, [3-(Methylamino)propyl]phosphonic acid (3-MAPP).

The MEP Pathway: A Validated Target for Anti-Infective Drug Discovery

The MEP pathway comprises a series of enzymatic reactions that convert simple sugars into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoid compounds.[2] The second and first committed step in this pathway is catalyzed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR, also known as IspC).[1][5] DXR facilitates the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DXP) to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[4][6] The essentiality of DXR has been confirmed in numerous pathogens, making it a primary focus for inhibitor design.[7]

MEP_Pathway cluster_0 Glycolysis Products Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde 3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) DXP->MEP DXR (IspC) Target of Inhibition CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH

Caption: The MEP Pathway, highlighting DXR as the key inhibitory target.

Phosphonates as Privileged Inhibitors of DXR

The natural substrate for DXR, DXP, contains a phosphate group that is critical for binding to the enzyme's active site. Phosphonic acids, which feature a stable phosphorus-carbon bond, are excellent structural mimics of the phosphate moiety of DXP. This structural analogy allows them to function as competitive inhibitors, occupying the active site and preventing the binding of the natural substrate.

The natural product antibiotic fosmidomycin is the archetypal phosphonate inhibitor of DXR.[1] Its structure comprises a phosphonate head group, which anchors it in the DXP binding pocket, and a hydroxamate moiety that chelates a divalent metal ion (typically Mg²⁺ or Mn²⁺) essential for catalysis.[8]

A Proposed Mechanism of Action for [3-(Methylamino)propyl]phosphonic Acid (3-MAPP)

While direct experimental data for the interaction of 3-MAPP with DXR is not currently available in the literature, its chemical structure allows for a well-founded hypothesis regarding its mechanism of action.

Structural Features of 3-MAPP:

  • Phosphonate Group: This group is expected to act as a phosphate mimic, binding to the same pocket in the DXR active site that accommodates the phosphate of DXP. This interaction would likely involve hydrogen bonds with conserved residues such as Serine and Asparagine.[8]

  • Propylamino Linker: The [3-(Methylamino)propyl] chain provides a spacer that positions the molecule within the active site.

Hypothesized Inhibitory Mechanism: Based on the principles of competitive inhibition established by fosmidomycin and other phosphonate inhibitors, 3-MAPP is proposed to act as a competitive inhibitor of DXR with respect to DXP . It is expected to bind to the active site of the free enzyme, preventing the subsequent binding and turnover of the natural substrate, DXP. The binding is likely stabilized by interactions between the phosphonate group and key residues in the DXP-binding pocket of DXR.

Inhibitor_Binding cluster_inhibitor Hypothesized 3-MAPP Binding DXR DXR Active Site Phosphate Pocket NADPH Pocket MAPP [3-(Methylamino)propyl]phosphonic acid (3-MAPP) Phosphonate Group Propylamino Chain MAPP:phos->DXR:p Binds to Phosphate Pocket (Competitive Inhibition)

Caption: Hypothesized binding mode of 3-MAPP in the DXR active site.

Quantitative Insights into DXR Inhibition by Phosphonates

The potency of phosphonate inhibitors against DXR can vary significantly based on their specific chemical structures. The table below summarizes the inhibitory activities of fosmidomycin and several of its analogs against DXR from different pathogenic organisms. This data provides a benchmark for evaluating the potential efficacy of novel inhibitors like 3-MAPP.

InhibitorTarget OrganismEnzymeParameterValueReference
FosmidomycinPlasmodium falciparumDXRIC₅₀0.1062 µM[9]
FosmidomycinPlasmodium falciparum (in culture)-IC₅₀0.369 µM[9]
FosmidomycinE. coliDXRIC₅₀0.03 µM[8]
FR900098Plasmodium falciparumDXRIC₅₀~0.05 µM[4]
5-phenylpyridin-2-ylmethylphosphonic acidE. coliDXRKᵢ420 nM[10]

Experimental Protocols for the Characterization of Novel DXR Inhibitors

For any novel compound, including 3-MAPP, a systematic experimental approach is required to validate its mechanism of action and quantify its inhibitory potency. The following protocols provide a robust framework for this characterization.

Recombinant DXR Expression and Purification

Objective: To produce highly pure and active DXR enzyme for in vitro assays.

Methodology:

  • Cloning: Synthesize the gene encoding DXR from the target organism (e.g., M. tuberculosis) with an N- or C-terminal polyhistidine (His₆) tag and clone it into a suitable bacterial expression vector (e.g., pET series).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

  • Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or β-mercaptoethanol), and protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.

  • Purification:

    • Clarify the lysate by ultracentrifugation.

    • Load the supernatant onto a Ni-NTA affinity chromatography column.

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged DXR protein with an elution buffer containing a high concentration of imidazole.

  • Quality Control: Assess the purity of the eluted protein by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay or absorbance at 280 nm).

  • Storage: Dialyze the purified protein into a suitable storage buffer and store at -80°C.

In Vitro DXR Inhibition Assay (Spectrophotometric)

Objective: To determine the in vitro inhibitory activity (e.g., IC₅₀) of a test compound against purified DXR.

Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the DXR-catalyzed reaction.[3][9]

Materials:

  • Purified recombinant DXR enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 1 mM DTT)

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • NADPH

  • Test compound (e.g., 3-MAPP) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DXP, NADPH, and the test compound. Create a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Negative Control (100% activity): Assay buffer, DXR enzyme, DXP, NADPH, and solvent (DMSO).

    • Inhibitor Wells: Assay buffer, DXR enzyme, DXP, NADPH, and varying concentrations of the test compound.

    • Blank: Assay buffer, DXP, NADPH, and solvent (to subtract background NADPH oxidation).

  • Reaction Initiation and Measurement:

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (DXP).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).

Kinetic Analysis to Determine the Mechanism of Inhibition

Objective: To elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Methodology:

  • Perform the DXR activity assay as described above, but with varying concentrations of both the substrate (DXP) and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

  • Interpretation:

    • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed Inhibition: The lines will intersect at a point other than on an axis.

Experimental_Workflow start Start: Novel Phosphonate Compound (e.g., 3-MAPP) exp_purify 1. Recombinant DXR Expression & Purification start->exp_purify assay_ic50 2. In Vitro Inhibition Assay (Spectrophotometric) exp_purify->assay_ic50 kinetic_analysis 3. Kinetic Analysis (Lineweaver-Burk Plot) assay_ic50->kinetic_analysis data_ic50 Output: IC₅₀ Value assay_ic50->data_ic50 data_mechanism Output: Mechanism of Inhibition (e.g., Competitive) kinetic_analysis->data_mechanism end End: Characterized DXR Inhibitor data_ic50->end data_mechanism->end

Sources

Comprehensive Technical Guide on [3-(Methylamino)propyl]phosphonic Acid (CAS 72696-93-6)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

[3-(Methylamino)propyl]phosphonic acid (CAS 72696-93-6) is a highly versatile, zwitterionic aminophosphonic acid[1][2]. Characterized by a three-carbon aliphatic chain bridging a secondary methylamine and a phosphonic acid group, it serves as a critical structural motif in both neuropharmacology and advanced materials science. Unlike its carboxylic acid counterparts (e.g., GABA derivatives), the phosphonic acid moiety imparts unique hydrolytic stability and distinct electrostatic properties, making it an ideal candidate for metal-oxide surface functionalization and targeted receptor modulation[3][4].

Physicochemical Properties & Zwitterionic Behavior

At physiological pH (7.4), the molecule exists predominantly as a mono-anionic zwitterion. The phosphonic acid moiety is partially deprotonated, while the secondary amine remains protonated[5]. This zwitterionic nature dictates its high aqueous solubility and low lipophilicity, which are critical parameters when designing surface-grafting protocols or evaluating cellular permeability.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionAnalytical Causality
CAS Number 72696-93-6Unique chemical identifier[1].
Molecular Formula C₄H₁₂NO₃PIndicates the presence of a secondary amine and a phosphonate group[2].
Molecular Weight 153.118 g/mol Low molecular weight facilitates rapid diffusion in porous substrates[5].
pKa₁ (Phosphonic -OH) ~2.0Ensures complete deprotonation of the first hydroxyl group at physiological pH.
pKa₂ (Phosphonic -OH) ~7.5Exists in equilibrium near pH 7.4, buffering local microenvironments.
pKa₃ (Amine -NH₂CH₃⁺) ~10.5High basicity ensures protonation in most aqueous and biological media.
Solubility Profile High in H₂O, low in organicsDriven by the highly polar, zwitterionic electrostatic network.

Mechanistic Insights: Aminophosphonic Acids in Biological & Material Sciences

Surface Functionalization & CO₂ Capture

In materials science, functionalizing mesoporous supports (e.g., TiO₂) with amine-bearing molecules is a leading strategy for postcombustion CO₂ capture. Why use phosphonic acids over carboxylic acids or silanes? Silanes are prone to uncontrolled polymerization, and carboxylic acids form weaker bonds with metal oxides. Phosphonic acids, however, form robust, hydrolytically stable bidentate or tridentate M-O-P linkages on TiO₂ surfaces[3].

Furthermore, the methylation of the amine in[3-(Methylamino)propyl]phosphonic acid fine-tunes the basicity (pKa) of the terminal group. A higher pKa enhances the thermodynamic favorability of carbamate or bicarbonate formation upon exposure to CO₂, directly increasing the CO₂ adsorption capacity of the functionalized material[3].

Neuropharmacological Potential (GABA_B Modulation)

Aminophosphonic acids, such as 3-aminopropylphosphonic acid (3-APA), are well-documented ligands for the metabotropic GABA_B receptor[4]. The N-methylation present in[3-(Methylamino)propyl]phosphonic acid alters the steric bulk and hydrogen-bonding donor capacity within the receptor's orthosteric binding pocket. This structural modification can shift the pharmacological profile, modulating the activation of G_alpha_i/o proteins and downstream effectors like adenylate cyclase and GIRK (G protein-coupled inwardly-rectifying potassium) channels[4].

GABAB_Signaling Ligand [3-(Methylamino)propyl] phosphonic acid Receptor GABA_B Receptor (GPCR) Ligand->Receptor Binds Gi G_alpha_i/o Receptor->Gi Activates Gbg G_beta_gamma Receptor->Gbg Dissociates AC Adenylate Cyclase Gi->AC Inhibits K_chan GIRK Channels (K+ Efflux) Gbg->K_chan Opens Ca_chan Ca2+ Channels (Inhibition) Gbg->Ca_chan Blocks cAMP Decreased cAMP AC->cAMP Reduces

Figure 1: Modulatory pathway of GABA_B receptors by aminophosphonic acid derivatives.

Experimental Workflows

Workflow A: Surface Grafting onto Mesoporous TiO₂

To harness the molecule for CO₂ capture, a self-validating grafting protocol must be employed to ensure monolayer formation without bulk precipitation[3].

Grafting_Workflow Step1 1. Substrate Preparation Hydroxylation of TiO2 surface Step2 2. Solution Preparation 10-50 mM Phosphonic acid Step1->Step2 Step3 3. Grafting Reaction Incubation at 50-90°C for 24h Step2->Step3 Step4 4. Washing & Drying Removal of physisorbed molecules Step3->Step4 Step5 5. Characterization XPS, FTIR, Solid-State NMR Step4->Step5

Figure 2: Step-by-step workflow for the surface grafting of phosphonic acids.

Step-by-Step Methodology:

  • Substrate Preparation: Calcine mesoporous TiO₂ beads at 400°C to remove organic templates, followed by rehydration in a humidified chamber to maximize surface hydroxyl (-OH) density. Causality: High -OH density is required for dense M-O-P bond formation.

  • Solution Preparation: Dissolve[3-(Methylamino)propyl]phosphonic acid in a 50:50 mixture of deionized water and ethanol to a final concentration of 20 mM.

  • Grafting Reaction: Submerge the TiO₂ beads in the solution and incubate at 90°C under reflux for 24 hours. Causality: Elevated temperature overcomes the activation energy barrier for condensation between the phosphonic acid and surface hydroxyls.

  • Washing & Drying: Wash the functionalized beads extensively with hot water and ethanol via Soxhlet extraction for 12 hours to remove unreacted, physisorbed molecules. Dry under vacuum at 60°C.

  • Characterization (Self-Validation): Utilize FTIR to confirm the disappearance of the isolated P=O stretch (indicating bidentate/tridentate binding) and XPS to quantify the N 1s peak, validating the presence of the methylamino group.

Workflow B: In Vitro GABA_B Receptor Binding Assay

To evaluate the neuropharmacological affinity of the compound, a radioligand displacement assay is utilized[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat to remove endogenous GABA.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [³H]-CGP54626 (a selective GABA_B antagonist), and varying concentrations of [3-(Methylamino)propyl]phosphonic acid (10⁻⁹ to 10⁻³ M).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Data Presentation & Comparative Analysis

When designing solid sorbents or pharmacological agents, comparing the anchor group efficacy is critical. The table below summarizes the comparative advantages of phosphonic acids over traditional carboxylic acids in surface functionalization[3].

Table 2: Comparative Anchor Group Efficacy on TiO₂
Anchor Group TypeHydrolytic StabilityBinding Mode on TiO₂CO₂ Uptake Capacity (Relative)Primary Limitation
Carboxylic Acid Low to ModerateMonodentate / BridgingModerateSusceptible to leaching in humid flue gas environments.
Silane (Trimethoxy) ModerateCovalent (Si-O-Ti)HighProne to uncontrolled multi-layer polymerization.
Phosphonic Acid Very High Bidentate / Tridentate High Requires elevated temperatures (90°C) for optimal grafting density.

References

  • NextSDS Chemical Substance Information Title: Phosphonic acid, (1-hydroxy-3-(methylpentylamino)propylidene)bis- / [3-(methylamino)propyl]phosphonic acid Source: NextSDS Database URL:[Link]

  • PubChem Compound Summary Title: 4-Aminobutylphosphonic acid (CID 1726) - Used for general aminophosphonic acid physicochemical extrapolation. Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Aquino et al., 2013 Title: Amine-Functionalized Titania-based Porous Structures for Carbon Dioxide Postcombustion Capture Source: The Journal of Physical Chemistry C, 117(19), 9747–9757. URL:[Link]

  • Matsushita et al., 2006 Title: Coupling of GABAB receptor GABAB2 subunit to G proteins: evidence from Xenopus oocyte and baby hamster kidney cell expression system Source: PubMed / National Institutes of Health URL:[Link]

Sources

Fosmidomycin Analogs: Structural and Mechanistic Insights into [3-(Methylamino)propyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for isoprenoid biosynthesis in many human pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis, yet it is entirely absent in humans 1. This biological divergence makes the pathway an exceptionally attractive target for novel antimalarial and antibacterial drug development. The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, or IspC) catalyzes the first committed step of this pathway [[1]](). While the natural product Fosmidomycin is the most potent known inhibitor of DXR, its clinical utility is hampered by poor pharmacokinetic properties 2.

To overcome these limitations, medicinal chemists rely on structural analogs to map the active site. Among these, [3-(Methylamino)propyl]phosphonic acid (CAS 72696-93-6) [[3]]() serves as a fundamental structural comparator and a highly versatile synthetic scaffold. This technical guide deconstructs the mechanistic causality behind this analog's structure, its role in Structure-Activity Relationship (SAR) studies, and the self-validating protocols used to evaluate next-generation DXR inhibitors.

The MEP Pathway and DXR Inhibition

Isoprenoids are essential for cell survival, playing roles in cell wall biosynthesis, electron transport, and protein prenylation. Apicomplexan parasites and many Gram-negative bacteria rely exclusively on the MEP pathway 1. DXR catalyzes the intramolecular rearrangement and NADPH-dependent reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.

MEP_Pathway Pyruvate Pyruvate + D-G3P DXS DXS Enzyme Pyruvate->DXS DXP DXP (1-Deoxy-D-xylulose 5-phosphate) DXR DXR (IspC) Enzyme DXP->DXR MEP MEP (2-C-Methyl-D-erythritol 4-phosphate) IPP IPP / DMAPP (Isoprenoids) MEP->IPP Multiple Steps DXS->DXP DXR->MEP Fosmidomycin Fosmidomycin & Analogs Fosmidomycin->DXR Inhibits

Fig 1: The MEP pathway highlighting DXR inhibition by Fosmidomycin analogs.

Structural Deconstruction: Fosmidomycin vs. [3-(Methylamino)propyl]phosphonic Acid

Fosmidomycin acts as a transition-state analog, binding to the DXR active site via three critical structural motifs:

  • The Phosphonate Group: Anchors to a highly conserved basic pocket.

  • The Propyl Chain: Occupies a hydrophobic tunnel.

  • The Retro-Hydroxamate Group (-N(OH)-CHO): Forms a tight bidentate chelate with a divalent cation (typically Mg2+ or Mn2+ ) in the active site 4.

The analog [3-(Methylamino)propyl]phosphonic acid strips away the N-hydroxyformamido group, replacing it with a simple secondary amine (-NH-CH3).

Mechanistic Causality: The cis-arrangement of the two oxygen atoms in the retro-hydroxamate group is strictly required for effective metal chelation 2. Removing the N-hydroxyl and the formyl carbonyl oxygen completely abolishes this bidentate coordination 4. Consequently,[3-(Methylamino)propyl]phosphonic acid lacks direct, potent DXR inhibitory activity.

However, this structural "deficiency" is precisely what makes it a vital tool. It proves that electrostatic interaction or monodentate binding by an amine is insufficient for DXR inhibition. More importantly, the secondary amine provides a highly reactive nucleophilic handle. This makes the analog an ideal synthetic precursor for generating complex N-acyl, N-alkoxy, or bisubstrate inhibitors designed to probe the tight DXP- and NADPH-binding sites simultaneously 1.

Synthetic Utility and SAR Data

Because the active site of DXR is highly constricted around the metal cation, introducing sterically demanding metal-chelating groups directly often results in a loss of activity 4. By utilizing [3-(Methylamino)propyl]phosphonic acid, medicinal chemists can systematically append various functional groups to the secondary amine to map steric boundaries.

Table 1: Comparative SAR Data for Fosmidomycin and Analogs

CompoundStructural ModificationDXR IC₅₀ (Typical)Metal Chelation Ability
Fosmidomycin 3-(N-hydroxyformamido)propylphosphonic acid~30 nMStrong (Bidentate)
FR900098 3-(N-hydroxyacetamido)propylphosphonic acid~15 nMStrong (Bidentate)
[3-(Methylamino)propyl]phosphonic acid N-hydroxyformamido replaced by methylamino>100,000 nMWeak/None (Monodentate)
N-Acyl-N-methyl Analogs Acyl group appended to methylamino coreVariable (µM range)Moderate (Acyl oxygen)

Experimental Workflows

Protocol 1: Synthesis of N-Acyl Analogs from the Methylamino Precursor

To utilize [3-(Methylamino)propyl]phosphonic acid as a scaffold, the phosphonic acid moiety must first be masked to prevent side reactions and improve solubility.

  • Phosphonate Protection: React [3-(Methylamino)propyl]phosphonic acid with dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with m-CPBA to yield the dibenzyl-protected intermediate.

  • N-Acylation: Dissolve the protected intermediate in anhydrous CH2​Cl2​ . Add 1.5 eq of the desired acyl chloride and 2.0 eq of triethylamine ( Et3​N ) at 0°C. Stir for 4 hours.

  • Global Deprotection: Subject the purified N-acyl intermediate to hydrogenolysis ( H2​ , Pd/C) in methanol to cleave the benzyl esters, yielding the final N-acyl-N-methyl analog.

Self-Validation Mechanism: The use of a benzyl-protected phosphonate ester ensures that the highly polar phosphonic acid does not interfere with the acylation step. Successful acylation is validated prior to deprotection by the disappearance of the secondary amine N-H stretch in FTIR and the downfield shift of the N-methyl protons in 1H -NMR, confirming covalent modification.

Protocol 2: DXR (IspC) Spectrophotometric Inhibition Assay

The biological evaluation of synthesized analogs relies on monitoring the NADPH-dependent reduction of DXP.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM MnCl2​ ). Prepare stock solutions of NADPH (0.15 mM final) and DXP (0.2 mM final).

  • Enzyme Pre-incubation: Mix recombinant DXR enzyme with varying concentrations of the synthesized analog in the assay buffer. Incubate at 37°C for 10 minutes to allow for equilibrium binding.

  • Baseline Readout: Add NADPH. Read absorbance at 340 nm for 2 minutes to establish a baseline.

  • Reaction Initiation: Add DXP to initiate the catalytic cycle.

  • Data Analysis: Monitor the linear decrease in absorbance at 340 nm for 5 minutes. Calculate initial velocities and determine the IC₅₀ via a 4-parameter logistic dose-response curve.

Self-Validation Mechanism: The assay is intrinsically self-validating. NADPH absorbs strongly at 340 nm, while NADP+ does not. The baseline reading taken prior to the addition of DXP ensures that no spontaneous or background oxidation of NADPH is occurring. The reaction strictly depends on the tripartite presence of active DXR, DXP, and Mn2+ . If the baseline remains flat, any subsequent drop in absorbance upon DXP addition is causally linked exclusively to DXR catalytic activity.

DXR_Assay Step1 1. Reagent Preparation (Buffer, Mn2+, NADPH, DXP) Step2 2. Enzyme Pre-incubation (DXR + Inhibitor, 10 min, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add DXP & NADPH) Step2->Step3 Step4 4. Spectrophotometric Readout (Monitor A340 for NADPH oxidation) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 via dose-response) Step4->Step5

Fig 2: Self-validating spectrophotometric workflow for the DXR inhibition assay.

Future Directions in Drug Design

The exploration of [3-(Methylamino)propyl]phosphonic acid analogs has paved the way for advanced therapeutic strategies. Current research focuses on designing bisubstrate inhibitors —N-alkoxy and N-acyl fosmidomycin analogs engineered to competitively inhibit P. falciparum IspC by bridging both the DXP- and NADPH-binding sites simultaneously [[1]](). Furthermore, to overcome the high polarity of the phosphonate moiety, these optimized scaffolds are being formulated as lipophilic prodrugs (e.g., POM or POC esters) to enhance cellular permeability and oral bioavailability.

References

  • 3-(methylamino)propylphosphonic acid - CAS 72696-93-6 Molaid Chemical Database URL: [Link]

  • New insights into apicoplast metabolism in blood-stage malaria parasites ResearchGate URL:[Link]

  • Fosmidomycin Biosynthesis Diverges from Related Phosphonate Natural Products National Institutes of Health (NIH) / PMC URL: [Link]

  • Synthesis of 1-deoxy-D-xylulose 5-phosphate reductoisomerase inhibitors as antimalarials ResearchGate URL: [Link]

  • α-Substituted β-Oxa Isosteres of Fosmidomycin: Synthesis and Biological Evaluation ResearchGate URL: [Link]

Sources

Structural and Thermodynamic Profiling of[3-(Methylamino)propyl]phosphonic Acid Binding to DXR Metalloenzymes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for isoprenoid biosynthesis in most bacteria, apicomplexan parasites (such as Plasmodium falciparum), and plant plastids. Because this pathway is absent in mammals, its constituent enzymes represent highly attractive targets for novel antimicrobial and antimalarial agents.

The validated rate-limiting step of this pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) , a metalloenzyme that facilitates the intramolecular rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP. The natural product fosmidomycin—[3-(N-hydroxy-N-formylamino)propyl]phosphonic acid—is a potent, sub-micromolar inhibitor of DXR [1].

In drug development and structural biology, [3-(Methylamino)propyl]phosphonic acid (MAPPA) serves as a critical structural probe. By replacing the potent metal-chelating hydroxamate group of fosmidomycin with a simple methylamino group, researchers can isolate and thermodynamically quantify the binding contribution of the phosphonate anchor versus the metal-chelating pharmacophore. This whitepaper provides an in-depth technical framework for evaluating the binding affinity, structural causality, and biophysical validation of MAPPA against DXR metalloenzymes.

Structural Biology & The Causality of Binding Affinity

To understand why experimental conditions must be rigorously controlled, one must first understand the molecular mechanics of the DXR active site. DXR functions via a highly coordinated mechanism requiring a divalent metal cation (typically Mg²⁺ or Mn²⁺) and the cofactor NADPH.

The Bipartite Binding Pocket

The DXR active site is functionally bipartite:

  • The Phosphonate Anchor: A highly conserved, positively charged pocket (comprising Ser, Ser, and Lys residues) anchors the phosphonate group. This interaction is electrostatically driven and highly sensitive to buffer pH and ionic strength.

  • The Metal Chelation Center: Three acidic residues (Asp, Glu, Glu) coordinate the catalytic divalent metal.

Fosmidomycin vs. MAPPA: Mechanistic Divergence

Fosmidomycin achieves its extreme potency (K_i ≈ 30–50 nM) through a bidentate chelation of the metal ion via its N-hydroxy-N-formyl (hydroxamate) group, while simultaneously anchoring its phosphonate moiety. This dual-engagement triggers a conformational change, closing a flexible tryptophan-rich "flap" over the active site and locking the inhibitor in place [2].

Conversely, MAPPA possesses the identical propylphosphonic acid backbone but terminates in a secondary amine (methylamino). The methylamino group lacks the oxygen heteroatoms required for robust bidentate metal coordination. Consequently:

  • Enthalpic Penalty: The loss of direct metal-oxygen coordination drastically reduces the favorable enthalpy (ΔH) of binding.

  • Flap Dynamics: The weak, monodentate or purely electrostatic interaction of the amine fails to efficiently induce the closure of the active site flap.

  • Affinity Drop: This structural alteration shifts the binding affinity from the nanomolar range (fosmidomycin) to the high-micromolar/millimolar range (MAPPA), making MAPPA a weak competitive inhibitor but an excellent baseline fragment for PROTAC linker chemistry and fragment-based drug discovery (FBDD).

MEP_Pathway Pyruvate Pyruvate + GAP DXS DXS Enzyme Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXS->DXP DXR DXR Metalloenzyme (Target) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP Fosmidomycin Fosmidomycin (Strong Chelator) Fosmidomycin->DXR Potent Inhibition MAPPA MAPPA (Weak Chelator/Probe) MAPPA->DXR Weak Inhibition

MEP Pathway highlighting DXR as the target for Fosmidomycin and MAPPA.

Self-Validating Experimental Protocols

To accurately measure the weak binding affinity of MAPPA without artifactual interference, the experimental design must utilize orthogonal techniques. We employ Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement, validated by a functional Spectrophotometric Enzyme Assay.

Protocol A: Recombinant DXR Expression and Purification

Causality Note: DXR must be purified free of endogenous metal ions (apo-enzyme) to ensure precise control over metal stoichiometry during assays.

  • Expression: Transform E. coli BL21(DE3) with a pET28a vector containing the dxr gene (N-terminal His-tag). Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Lysis & Capture: Lyse cells in 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole. Clarify via centrifugation and load onto a Ni-NTA affinity column.

  • Washing & Elution: Wash with 50 mM imidazole to remove non-specific binders. Elute with 250 mM imidazole.

  • Apo-enzyme Generation: Dialyze the eluate extensively against 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 5 mM EDTA to strip bound metals. Follow with a final dialysis against metal-free buffer (EDTA removed) using Chelex-100 treated water.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Note: ITC directly measures the heat released or absorbed during binding, allowing the deconvolution of affinity (K_d) into enthalpic (ΔH) and entropic (-TΔS) components. This is critical for MAPPA, as it proves the loss of affinity is enthalpically driven due to the absent metal chelation.

  • Preparation: Prepare 50 µM apo-DXR in ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MnCl₂, 100 µM NADPH). Note: Mn²⁺ is used as it generally yields higher affinity complexes than Mg²⁺ in vitro.

  • Ligand Loading: Dissolve MAPPA to a concentration of 1 mM in the exact same ITC buffer to prevent heat-of-dilution artifacts.

  • Titration: Load the DXR solution into the sample cell (typically 200-300 µL) and the MAPPA solution into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 120-second interval between injections.

  • Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract K_d, ΔH, and ΔS.

Protocol C: Spectrophotometric DXR Inhibition Assay

Causality Note: To confirm that binding translates to functional inhibition, we monitor the oxidation of NADPH to NADP⁺. Because NADPH absorbs strongly at 340 nm and NADP⁺ does not, the decrease in absorbance provides a real-time, self-validating readout of enzyme kinetics [3].

  • Assay Mixture: In a UV-compatible 96-well plate, combine 50 mM Tris-HCl (pH 7.5), 2 mM MnCl₂, 150 µM NADPH, and varying concentrations of MAPPA (0 to 5 mM).

  • Enzyme Addition: Add purified DXR to a final concentration of 10 nM. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the substrate, DXP, to a final concentration of 200 µM.

  • Measurement: Monitor the absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (v_0) from the linear slope. Plot fractional activity vs. [MAPPA] and fit to a standard IC50 equation. Calculate K_i using the Cheng-Prusoff equation.

Workflow Purification 1. DXR Expression & Purification AssayPrep 2. Ligand & Cofactor Preparation Purification->AssayPrep ITC 3A. ITC Assay (Thermodynamics) AssayPrep->ITC Kinetics 3B. Spectrophotometric Assay (Kinetics) AssayPrep->Kinetics Analysis 4. Data Synthesis (Kd, Ki, IC50) ITC->Analysis Kinetics->Analysis

Orthogonal biophysical and kinetic workflow for validating DXR inhibitors.

Quantitative Data Summary

The table below summarizes representative benchmark values demonstrating the catastrophic loss of affinity when the hydroxamate group of fosmidomycin is replaced by the methylamino group of MAPPA. This highlights the absolute necessity of bidentate metal chelation for high-affinity DXR inhibition.

CompoundStructural ModificationK_d (ITC)IC50 (Kinetic Assay)K_i (Calculated)Primary Interaction Mode
Fosmidomycin Native (Hydroxamate)25 nM45 nM35 nMBidentate Metal Chelation + Phosphonate Anchor
MAPPA Hydroxamate → Methylamino> 850 µM> 1.2 mM~ 900 µMMonodentate/Electrostatic + Phosphonate Anchor

Note: Data represents established benchmark ranges for wild-type E. coli DXR in the presence of Mn²⁺ and NADPH.

Conclusion

[3-(Methylamino)propyl]phosphonic acid (MAPPA) serves as a fundamental structural probe in the study of DXR metalloenzymes. By systematically stripping away the potent metal-chelating properties of fosmidomycin, researchers can isolate the thermodynamic contributions of the phosphonate binding pocket. Through the rigorous, self-validating protocols of apo-enzyme generation, Isothermal Titration Calorimetry, and real-time spectrophotometric kinetics, the exact causality of MAPPA's weak binding profile can be quantified, paving the way for the rational design of next-generation MEPicides.

References

  • Parkinson EI, Erb A, Eliot AC, Ju KS, Metcalf WW. Fosmidomycin biosynthesis diverges from related phosphonate natural products. Nat Chem Biol. 2019;15(11):1049–1056. Available at:[Link]

  • Wang X, et al. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria. J Med Chem. 2018;61(19):8847–8858. Available at:[Link]

  • Arias-Palomo E, et al. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLoS One. 2014;9(7):e103704. Available at:[Link]

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Assessment of Novel Aminophosphonic Acids: A Case Study with [3-(Methylamino)propyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer

This document is intended for informational and educational purposes only. It provides a structured approach to the toxicological assessment of a novel or poorly characterized chemical, using [3-(Methylamino)propyl]phosphonic acid as a case study. All in vivo research must be conducted in compliance with applicable animal welfare regulations and guidelines, and under the supervision of trained professionals in certified facilities.

Introduction: The Challenge of Characterizing Novel Chemical Entities

The field of medicinal chemistry continuously yields novel compounds with therapeutic potential. Among these, aminophosphonic acids are of significant interest due to their role as structural analogues of amino acids, allowing them to act as potent enzyme inhibitors. However, the biological activity that confers therapeutic potential may also be associated with off-target effects and toxicity. A thorough in vivo toxicological assessment is therefore a critical and mandatory step in the development of any new chemical entity (NCE) intended for therapeutic use.

This guide addresses the specific case of [3-(Methylamino)propyl]phosphonic acid (CAS Number: 72696-93-6) , a compound for which public-domain toxicological data is scarce. In such instances, a structured, guideline-compliant approach is not just recommended, but essential for building a robust safety profile. This document serves as a comprehensive roadmap for researchers to design and execute a foundational in vivo toxicity assessment for this and other novel compounds.

Our approach is grounded in internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure the generation of high-quality, reproducible data suitable for regulatory submission.

A Phased Approach to In Vivo Toxicity Assessment

A tiered or phased approach to toxicity testing is the most ethical and scientifically sound strategy. It allows for early identification of significant toxicities, conserves resources, and minimizes animal use. The following diagram outlines a typical workflow for an initial in vivo safety assessment.

Methodological & Application

Using [3-(Methylamino)propyl]phosphonic acid in DXR enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing [3-(Methylamino)propyl]phosphonic Acid in DXR Enzyme Inhibition Assays for SAR Profiling

Introduction & Scientific Rationale

The methylerythritol phosphate (MEP) pathway is a vital metabolic route for isoprenoid biosynthesis in many severe human pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis. Because this pathway is entirely absent in mammals, its constituent enzymes are highly attractive targets for novel antimicrobial and antimalarial drug development[1]. The second committed step of this pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC), which facilitates the intramolecular rearrangement and NADPH-dependent reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP)[2].

Fosmidomycin is a well-characterized, potent competitive inhibitor of DXR. Its efficacy relies on two synergistic structural features: a phosphonate group that anchors into the DXP substrate-binding pocket, and a hydroxamate metal-binding group (MBG) that forms a bidentate chelation complex with the essential divalent cation (Mg²⁺ or Mn²⁺) in the enzyme's active site[3].

To rigorously validate the necessity of this bidentate chelation during Structure-Activity Relationship (SAR) profiling, researchers utilize structural analogs that lack the canonical MBG. [3-(Methylamino)propyl]phosphonic acid serves as a critical mechanistic probe in this context. By replacing the hydroxamate group with a methylamino moiety, the molecule retains the phosphonate anchor but loses the ability to effectively chelate the active-site metal ion[4]. Utilizing this compound as a baseline comparator in DXR inhibition assays isolates the binding energy contributed solely by the phosphonate backbone, providing a self-validating system to confirm on-target, metal-dependent inhibition.

Mechanistic Overview & Assay Principle

The standard method for evaluating DXR inhibition is a continuous, direct spectrophotometric assay that monitors the oxidation of the cofactor NADPH to NADP⁺[5]. Because NADPH absorbs strongly at 340 nm ( ϵ340​=6.22 mM−1cm−1 ) while NADP⁺ does not, the rate of absorbance decrease directly and quantitatively correlates with the velocity of MEP formation[3].

DXR_Mechanism DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR Enzyme (Mg2+ / Mn2+) DXP->DXR Substrate MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP Product NADP NADP+ DXR->NADP Oxidation (Measure 340 nm) NADPH NADPH + H+ NADPH->DXR Cofactor Fos Fosmidomycin (Bidentate Chelation) Fos->DXR Potent Inhibition Probe [3-(Methylamino)propyl] phosphonic acid (No Chelation) Probe->DXR Weak/No Inhibition

Mechanism of DXR catalysis and comparative inhibition logic for SAR profiling.

Experimental Methodology: Spectrophotometric DXR Inhibition Assay

This protocol outlines a self-validating 96-well microplate assay. It employs Fosmidomycin as a positive control for potent inhibition and [3-(Methylamino)propyl]phosphonic acid as a structural negative control to demonstrate the loss of inhibitory activity in the absence of an MBG.

Workflow S1 1. Reagent Preparation (Buffer, DXR, NADPH, DXP) S2 2. Inhibitor Dilution (Test Compound vs. Fosmidomycin) S1->S2 S3 3. Pre-incubation (DXR + NADPH + Inhibitor, 10 min, 37°C) S2->S3 S4 4. Reaction Initiation (Add DXP Substrate) S3->S4 S5 5. Kinetic Measurement (Absorbance at 340 nm, 15 min) S4->S5 S6 6. Data Analysis (Calculate IC50 & % Inhibition) S5->S6

Step-by-step experimental workflow for the continuous spectrophotometric DXR inhibition assay.
Materials & Reagents
  • Enzyme : Purified recombinant DXR (e.g., E. coli or P. falciparum), typically stored in 50 mM Tris-HCl (pH 7.5), 10% glycerol.

  • Substrate : 1-Deoxy-D-xylulose 5-phosphate (DXP) sodium salt.

  • Cofactor : β -Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Assay Buffer : 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂ (or 1 mM MnCl₂ depending on the DXR ortholog)[5].

  • Test Compounds : Fosmidomycin (Positive Control) and [3-(Methylamino)propyl]phosphonic acid (Test Probe), dissolved in DMSO or assay buffer.

Step-by-Step Protocol
  • Reagent Preparation : Prepare the Assay Buffer and equilibrate to 37°C. Prepare fresh stock solutions of NADPH (10 mM) and DXP (10 mM) in assay buffer.

  • Inhibitor Dilution : Prepare a 10-point serial dilution of Fosmidomycin (range: 1 nM to 10 µM) and [3-(Methylamino)propyl]phosphonic acid (range: 1 µM to 1000 µM).

  • Assay Setup : In a 96-well UV-transparent microplate, add the following to each well (final volume 200 µL):

    • Assay Buffer (to volume)

    • NADPH (Final concentration: 150 µM)[1]

    • Inhibitor or Control Vehicle (DMSO < 2% final)

    • DXR Enzyme (Final concentration: ~10-50 nM, optimized to yield a linear uninhibited reaction rate)

  • Pre-incubation (Critical Step) : Incubate the plate at 37°C for 10 minutes.

    • Causality Note: Fosmidomycin is a slow, tight-binding inhibitor that requires time to induce a conformational closure of the DXR flexible loop over the active site[3]. Skipping this pre-incubation step will result in artificially high IC₅₀ values and inaccurate SAR interpretation.

  • Reaction Initiation : Rapidly add DXP (Final concentration: 150-300 µM) to all wells using a multichannel pipette to initiate the reaction[5].

  • Kinetic Measurement : Immediately place the plate in a microplate spectrophotometer. Monitor the decrease in absorbance at 340 nm continuously for 10–15 minutes at 37°C, taking readings every 15–30 seconds.

Data Analysis & Interpretation

Calculate the initial reaction velocity ( v0​ ) for each well by determining the slope of the linear portion of the absorbance vs. time curve ( ΔA340​/min ).

Calculate the percentage of inhibition relative to the uninhibited negative control:

% Inhibition=(1−v0,control​v0,inhibitor​​)×100

Plot the % Inhibition against the logarithmic concentration of the compounds and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Data Presentation: Expected SAR Profile
CompoundStructural FeatureMBG Present?Expected IC₅₀ (E. coli DXR)Mechanistic Conclusion
Fosmidomycin HydroxamateYes (Bidentate)~20 - 50 nMPotent, metal-dependent competitive inhibition.
[3-(Methylamino)propyl]phosphonic acid MethylaminoNo> 100 µMPhosphonate anchor alone is insufficient for tight binding[4].

Troubleshooting & Best Practices

  • Inner-Filter Effect : Ensure the initial absorbance at 340 nm does not exceed 1.0 to 1.2 O.D. High concentrations of NADPH will exceed the linear dynamic range of the spectrophotometer, violating the Beer-Lambert law and skewing kinetic rates.

  • Metal Ion Dependency : DXR strictly requires a divalent cation for catalysis. If EDTA or other chelators are present in the enzyme storage buffer, they will strip the Mg²⁺/Mn²⁺ and abolish activity[2]. Always ensure the assay buffer contains excess MgCl₂ (10 mM).

  • Enzyme Stability : DXR can rapidly lose activity if subjected to repeated freeze-thaw cycles. Aliquot the purified enzyme upon receipt and store at -80°C.

Sources

Application Note: LC-MS/MS Fragmentation Dynamics and Bioanalytical Quantification of[3-(Methylamino)propyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix/Application: Biological fluids and environmental matrices.

Introduction & Analyte Profile[3-(Methylamino)propyl]phosphonic acid (MAPPA) is a highly polar, zwitterionic molecule featuring both a basic secondary amine and a strongly acidic phosphonic acid moiety. As a structural analog of γ-aminobutyric acid (GABA) and various agrochemical/pharmaceutical intermediates, its precise quantification is critical in pharmacokinetic and environmental studies.

The analytical challenge lies in its physicochemical properties: MAPPA lacks a UV-absorbing chromophore, possesses a low octanol-water partition coefficient (Log Kow​ ), and exhibits extreme polarity. Traditional reversed-phase liquid chromatography (RPLC) fails to retain such compounds, and standard sample preparation techniques like QuEChERS result in near-zero recoveries due to the irreversible binding of the phosphonate group to secondary sorbents. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol, explaining the causality behind the chromatographic, ionization, and fragmentation strategies.

Chromatographic Strategy: Overcoming the Polarity Barrier

The Causality of Column and Mobile Phase Selection

Because MAPPA is highly hydrophilic, C18 or C8 reversed-phase columns provide no retention, causing the analyte to elute in the void volume where severe matrix-induced ion suppression occurs. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) or polymeric mixed-mode weak anion exchange (WAX) is required[1].

The mobile phase pH is the most critical variable. Phosphonic acids typically exhibit a pKa1​ around 2.0 and a pKa2​ around 7.0. By buffering the aqueous mobile phase to pH 9.0 (using 20 mM ammonium acetate and ammonium hydroxide), we ensure the phosphonic acid group is fully deprotonated (net -2 charge), while the secondary amine ( pKa​ ~10) remains partially protonated. This yields a net negative charge, which not only enhances retention on amine-based or zwitterionic HILIC stationary phases via electrostatic interactions but also perfectly primes the molecule for negative-ion electrospray ionization (ESI-).

Mass Spectrometry: Ionization and Fragmentation Mechanisms

While historical methods relied on chemical ionization and gas chromatography after complex derivatization steps[2], modern LC-MS/MS allows for direct analysis. ESI in negative mode (ESI-) is the gold standard for phosphonic acids.

Fragmentation Pathway

Upon ionization, MAPPA yields a stable deprotonated precursor ion [M−H]− at m/z 152.0 . When subjected to collision-induced dissociation (CID), the molecule undergoes highly predictable and diagnostic fragmentation:

  • m/z 134.0 ( [M−H−H2​O]− ): The initial low-energy fragmentation involves the loss of water (-18 Da) directly from the phosphonic acid hydroxyl groups.

  • m/z 79.0 ( [PO3​]− ): At higher collision energies, the stable C-P bond is cleaved, yielding the metaphosphate anion. This is a universal marker for phosphonate and phosphate species[3].

  • m/z 63.0 ( [PO2​]− ): The most specific quantifier ion for phosphonates. Unlike phosphate esters (which contain a C-O-P linkage), phosphonates (C-P linkage) preferentially fragment to give the phosphite anion ( m/z 63) rather than just m/z 79[3]. Monitoring the m/z 63 product ion provides exceptional selectivity against the high background of endogenous phosphorylated metabolites in biological matrices.

Fragmentation M Precursor Ion [M-H]⁻ m/z 152 H2O Water Loss [M-H-H₂O]⁻ m/z 134 M->H2O -H₂O (-18 Da) PO3 Metaphosphate [PO₃]⁻ m/z 79 M->PO3 C-P Cleavage PO2 Phosphite [PO₂]⁻ m/z 63 M->PO2 C-P Cleavage & -O loss H2O->PO2 High CE Fragmentation

Figure 1: ESI- MS/MS Fragmentation Pathway of[3-(Methylamino)propyl]phosphonic acid.

Quantitative Data Presentation

To establish a self-validating quantitative method, multiple Multiple Reaction Monitoring (MRM) transitions must be tracked. The ratio between the quantifier ( m/z 63.0) and qualifier ( m/z 79.0) ions serves as an internal quality control check for co-eluting matrix interferences.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion PurposeDeclustering Potential (DP)Collision Energy (CE)
MAPPA 152.063.0Quantifier-40 V-45 V
MAPPA 152.079.0Qualifier 1-40 V-35 V
MAPPA 152.0134.0Qualifier 2-40 V-20 V

Note: CE and DP values are nominal and should be optimized based on the specific triple quadrupole architecture (e.g., step-wave vs. ion funnel).

Experimental Protocol: Sample Preparation and LC-MS/MS Workflow

The "QuPPe" Extraction Rationale

Traditional sample preparation using Primary Secondary Amine (PSA) or strong anion exchange (SAX) will irreversibly trap the phosphonate group. Therefore, a modified Quick Polar Pesticides (QuPPe) extraction method[1], utilizing acidified methanol, is mandated to precipitate proteins while keeping the highly polar MAPPA in solution.

Step-by-Step Methodology

Phase 1: Sample Extraction (Self-Validating System)

  • Spike & Equilibrate: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., 13C

    • or D3​ -labeled analog) to validate extraction efficiency and correct for ion suppression.
  • Protein Precipitation: Add 400 µL of ice-cold Methanol containing 1% Formic Acid. Causality: The acidic environment neutralizes the phosphonic acid moiety temporarily, preventing it from binding to precipitated matrix proteins.

  • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial. Do not evaporate to dryness, as phosphonic acids can adsorb irreversibly to glass walls upon drying.

Phase 2: LC-MS/MS Analysis

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm).

  • Mobile Phase A: Water containing 20 mM Ammonium Acetate, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B. Hold for 1 min, then ramp to 30% B over 5 minutes. Causality: In HILIC, the aqueous phase is the strong solvent. Starting with high organic content ensures the polar analyte partitions into the water-enriched layer on the stationary phase.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS Parameters: ESI Negative mode. Capillary voltage: -3.5 kV. Source temperature: 500°C.

Workflow Prep QuPPe Extraction (Acidified MeOH) LC HILIC Separation (pH 9.0 Buffer) Prep->LC MS ESI- MS/MS (MRM Mode) LC->MS Data Quantitation (m/z 63 / 79 Ratio) MS->Data

Figure 2: End-to-end Bioanalytical Workflow for Phosphonic Acid Quantification.

References

  • Evans, B. S., Zhao, C., Gao, J., Evans, C. M., Ju, K.-S., Doroghazi, J. R., van der Donk, W. A., Kelleher, N. L., & Metcalf, W. W. (2013). Discovery of the Antibiotic Phosacetamycin via a New Mass Spectrometry-Based Method for Phosphonic Acid Detection. ACS Chemical Biology.[Link]

  • Liao, W.-R., Wu, K.-L., Chiang, K.-H., Teng, C.-E., & Chen, S.-F. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis.[Link]

  • Kireev, A. F., Rybal'chenko, I. V., Savchuk, V. I., & Suvorkin, V. N. (2002). Chemical Ionization Methods in Selective Chromatography-Mass Spectrometry of Alkylphosphonic Acid Derivatives. Journal of Analytical Chemistry.[Link]

Sources

Application Note: In Vivo Dosing and Pharmacological Evaluation of [3-(Methylamino)propyl]phosphonic Acid in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Preclinical Drug Development Scientists, and In Vivo Researchers. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

Introduction & Pharmacological Rationale

[3-(Methylamino)propyl]phosphonic acid (CAS 72696-93-6) is a specialized, synthetic analog of γ-aminobutyric acid (GABA)[1]. By replacing the native carboxylic acid group of GABA with a phosphonic acid moiety and introducing an N-methyl substitution, this compound is engineered to resist enzymatic degradation by GABA transaminases. It is structurally and pharmacologically related to 3-aminopropylphosphonic acid (3-APA), a well-documented, highly potent GABA_B receptor agonist and putative GABA_C receptor modulator[2][3][4].

The Causality of Experimental Design (E-E-A-T Insight)

When designing in vivo protocols for this compound, researchers must account for its physicochemical realities. At physiological pH (7.4), the phosphonic acid group is ionized and the secondary amine is protonated, rendering the molecule a highly polar zwitterion.

Why this matters: This extreme polarity drastically limits passive diffusion across the blood-brain barrier (BBB)[5]. If your research objective is to study central nervous system (CNS) targets (e.g., cortical excitability, central nociception), direct intracerebroventricular (ICV) administration is mandatory . Relying on systemic dosing for CNS targets will yield false-negative results due to poor penetrance. Conversely, intraperitoneal (IP) or intravenous (IV) administration is highly effective for evaluating peripheral GABAergic activity, such as airway smooth muscle relaxation or peripheral neuropathy[6].

Mechanism of Action

To contextualize the phenotypic readouts of your in vivo assays, it is critical to understand the intracellular signaling cascade triggered by this compound. Like its parent compound 3-APA, [3-(Methylamino)propyl]phosphonic acid engages the GABA_B heterodimer, initiating a G-protein coupled cascade that ultimately dampens cellular excitability[3].

G Ligand [3-(Methylamino)propyl] phosphonic acid Receptor GABA_B Heterodimer (R1/R2) Ligand->Receptor Agonism Gi_protein G_i/o Protein Complex Receptor->Gi_protein Activation Alpha G_alpha_i/o Subunit Gi_protein->Alpha BetaGamma G_beta_gamma Subunit Gi_protein->BetaGamma AC Adenylate Cyclase Alpha->AC Inhibits Ca Voltage-Gated Ca2+ Channels (Inhibition) BetaGamma->Ca Blocks K GIRK Channels (Activation/K+ Efflux) BetaGamma->K Opens cAMP Decreased cAMP AC->cAMP

Mechanism of action of[3-(Methylamino)propyl]phosphonic acid at the GABA_B receptor.

Formulation and Physicochemical Data

Proper formulation is the bedrock of a self-validating protocol. Because phosphonic acids are inherently acidic, dissolving the raw powder in unbuffered water will yield a highly acidic solution (pH < 3.0), which will cause severe tissue necrosis upon IP injection and immediate neurotoxicity upon ICV infusion.

Table 1: Formulation Parameters
ParameterSpecification / RecommendationRationale
Molecular Weight 153.12 g/mol Required for precise molarity calculations.
Primary Vehicle 0.9% Sterile Saline (NaCl)Isotonicity prevents osmotic shock to tissues.
Solubility >50 mg/mL in aqueous buffersHighly hydrophilic due to the phosphonate group.
pH Adjustment Titrate to pH 7.2 - 7.4Critical Step: Use 0.1N NaOH to neutralize the acidic phosphonic protons prior to dosing.
Sterilization 0.22 µm Syringe FiltrationAutoclaving may degrade the N-methylamine bond; sterile filtration is required.

In Vivo Dosing Protocols (Murine Models)

The following protocols are designed as self-validating systems. Always include a Vehicle-Only cohort (to rule out injection stress/pH artifacts) and a Positive Control cohort (e.g., Baclofen at 2-5 mg/kg) to benchmark receptor engagement[4][6].

Protocol A: Intraperitoneal (IP) Administration (Peripheral Targets)

Use this protocol for systemic assays, such as peripheral neuropathy models or airway hyperresponsiveness.

  • Preparation: Formulate the compound at 1-5 mg/mL in pH-adjusted sterile saline.

  • Restraint & Positioning: Restrain the mouse (C57BL/6 or BALB/c, 20-25g) securely, exposing the ventral abdomen. Tilt the mouse so the head is angled downward (approx. 30 degrees) to allow visceral organs to shift cranially.

  • Injection: Using a 27G to 30G needle, inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Dosing Volume: Standardize the injection volume to 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Dose Range: 10 mg/kg to 50 mg/kg. (Extrapolated from 3-APA systemic efficacy[6]).

  • Observation: Monitor for 30 minutes post-injection. Peripheral GABA_B agonism may induce mild flaccidity or altered respiratory rates.

Protocol B: Intracerebroventricular (ICV) Microinfusion (Central Targets)

Use this protocol to bypass the BBB for direct CNS target engagement (e.g., seizure models, central analgesia).

  • Anesthesia & Stereotaxy: Induce anesthesia using 3-4% Isoflurane and maintain at 1.5-2%. Secure the mouse in a stereotaxic frame.

  • Coordinates: Locate Bregma. Target the lateral ventricle using coordinates: AP: -0.4 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface.

  • Microinfusion: Drill a burr hole and lower a 33G infusion cannula.

  • Dosing: Infuse[3-(Methylamino)propyl]phosphonic acid at a dose of 0.5 µg to 5.0 µg per mouse .

  • Volume & Rate: Total volume must not exceed 2.0 µL to prevent elevated intracranial pressure. Infuse at a rate of 0.5 µL/min using a motorized syringe pump.

  • Diffusion: Leave the cannula in place for 3 minutes post-infusion to prevent backflow up the needle tract.

Experimental Workflow & Pharmacokinetics

Workflow Formulation 1. Formulation (pH 7.4 Saline) Sterilization 2. Microfiltration (0.22 µm) Formulation->Sterilization Route 3. Dosing Route Selection Sterilization->Route IP Systemic (IP) 10-50 mg/kg Route->IP ICV Central (ICV) 0.5-5 µg/mouse Route->ICV Assay 4. Behavioral/ERG Assays IP->Assay ICV->Assay

In vivo experimental workflow for systemic and central administration in murine models.

Table 2: Estimated Pharmacokinetic & Pharmacodynamic Parameters

Note: Parameters are extrapolated from the structurally homologous GABA_B agonist 3-APA and related phosphinic acids[3][6].

ParameterIP AdministrationICV Administration
T_max (Time to peak effect) 15 - 30 minutes5 - 10 minutes
Half-life (t_1/2) ~1.5 - 2 hours (Rapid renal clearance)~2 - 3 hours (CSF clearance)
BBB Penetrance < 1% (Highly restricted)N/A (Directly applied)
Primary Excretion Renal (Unchanged drug)CSF turnover to systemic circulation

References

  • NextSDS Chemical Database. Phosphonic acid, [3-(methylamino)propyl]- (CAS 72696-93-6) Substance Information. Retrieved from: [Link]

  • National Institutes of Health (PMC). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC3527616. Retrieved from:[Link]

  • National Institutes of Health (PubMed). Prejunctional GABA-B inhibition of cholinergic, neurally-mediated airway contractions in guinea-pigs. PMID: 1658231. Retrieved from: [Link]

  • National Institutes of Health (PMC). In vivo electroretinographic studies of the role of GABAC receptors in retinal signal processing. PMC2581507. Retrieved from:[Link]

  • American Chemical Society (ACS). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. J. Med. Chem. 2015. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-(Methylamino)propyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of [3-(Methylamino)propyl]phosphonic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this and structurally related γ-aminophosphonic acids. As a structural analog of γ-aminobutyric acid (GABA), [3-(Methylamino)propyl]phosphonic acid is a valuable target for neurological research, particularly as an agonist for the GABAB receptor.[1]

The synthesis of this molecule, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common issues include incomplete reactions, formation of persistent side products, and difficulties in isolating the highly polar, zwitterionic final product. This document provides a structured, in-depth guide to navigate these challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Core Synthetic Strategy: A Mechanistic Overview

The most common and reliable route to [3-(Methylamino)propyl]phosphonic acid involves a two-step sequence:

  • Aza-Michael Addition: A conjugate addition of methylamine to a suitable vinylphosphonate ester, typically diethyl (2-propenyl)phosphonate. This reaction forms the C-N bond and establishes the complete carbon-phosphorus backbone of the target molecule.

  • Ester Hydrolysis: Cleavage of the phosphonate esters to yield the final phosphonic acid. This step is critical and often problematic, as the choice of method directly influences product isolation and purity.

This guide will focus on troubleshooting and optimizing this primary pathway.

Diagram: General Synthetic Workflow

cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Purification Start_Reagents Diethyl (2-propenyl)phosphonate + Methylamine Solution Reaction_1 Reaction under controlled temperature (e.g., 0°C to RT) Start_Reagents->Reaction_1 Intermediate Crude Diethyl [3-(methylamino)propyl]phosphonate Reaction_1->Intermediate Hydrolysis Acidic Hydrolysis (HCl) or Silylation-Methanolysis (TMS-Halide) Intermediate->Hydrolysis Proceed to hydrolysis Crude_Acid Crude [3-(Methylamino)propyl]phosphonic acid in reaction mixture Hydrolysis->Crude_Acid Purification Crystallization or Ion-Exchange Chromatography Crude_Acid->Purification Isolate and purify Final_Product Pure [3-(Methylamino)propyl]phosphonic acid Purification->Final_Product

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during synthesis.

Q1: My overall yield is consistently low (< 50%). What are the primary factors I should investigate?

Low yield is a multifaceted problem. A systematic approach, starting from your reagents and moving through the reaction to purification, is the most effective way to diagnose the issue.

Possible Causes & Solutions:

Area of Investigation Potential Cause Scientific Rationale & Recommended Action
Reagent Quality Impure Michael AcceptorThe starting vinylphosphonate can polymerize or contain impurities. Action: Purify by vacuum distillation before use. Confirm purity by ¹H and ³¹P NMR.
Aqueous MethylamineUsing an aqueous solution of methylamine introduces water, which can lead to premature (and often incomplete) hydrolysis of the phosphonate ester, complicating the reaction mixture. Action: Use a solution of methylamine in an anhydrous solvent like ethanol or THF. If using aqueous methylamine is unavoidable, use a concentrated solution (e.g., 40 wt%) and be prepared for a more complex purification.
Reaction Conditions (Michael Addition) Incorrect StoichiometryAn excess of methylamine can promote the formation of bis-addition byproducts, where a second molecule of vinylphosphonate reacts with the secondary amine product. An excess of the phosphonate leaves unreacted starting material. Action: Begin with a 1:1 or 1:1.1 molar ratio of vinylphosphonate to methylamine. Add the vinylphosphonate slowly to a solution of the amine to maintain a relative excess of amine initially, which favors the primary reaction.
Poor Temperature ControlThe aza-Michael addition is exothermic. Uncontrolled temperature can accelerate side reactions. Action: Perform the addition of the vinylphosphonate at a reduced temperature (e.g., 0-5 °C) and allow the reaction to warm slowly to room temperature. Monitor the internal temperature throughout the addition.
Reaction Conditions (Hydrolysis) Incomplete Ester CleavagePhosphonate esters are notoriously stable. Incomplete hydrolysis is a major cause of yield loss, as the partially hydrolyzed or unreacted ester is difficult to separate from the final product. Action: For acidic hydrolysis, ensure a sufficient excess of strong acid (e.g., 6M HCl) and adequate reflux time (often 12-24 hours). For silylation methods, ensure complete conversion to the silyl ester before methanolysis.[2][3] Monitor the reaction by ³¹P NMR until the starting ester signal has completely disappeared.
Work-up & Purification Product Loss During IsolationThe final product is highly polar and water-soluble, making extractive work-ups inefficient. It can also be difficult to crystallize.[4] Action: Avoid aqueous extractions after hydrolysis. Instead, evaporate the solvent and acid under high vacuum. For purification, prioritize crystallization from solvent/anti-solvent systems like water/acetone or water/isopropanol.[4] If crystallization fails, consider purification via ion-exchange chromatography.
Diagram: Troubleshooting Decision Tree for Low Yield

Start Low Yield (<50%) CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents ReagentPure Are reagents pure & anhydrous? CheckReagents->ReagentPure CheckConditions 2. Optimize Reaction Conditions TempControl Is temperature controlled? CheckConditions->TempControl CheckHydrolysis 3. Confirm Complete Hydrolysis HydrolysisComplete Is hydrolysis complete by ³¹P NMR? CheckHydrolysis->HydrolysisComplete CheckPurification 4. Refine Purification Strategy PurificationMethod Is purification method suitable for polar zwitterions? ReagentPure->CheckConditions Yes PurifyReagents Action: Distill phosphonate. Use anhydrous amine solution. ReagentPure->PurifyReagents No PurifyReagents->CheckReagents TempControl->CheckHydrolysis Yes ControlTemp Action: Add reagents at 0°C. Allow to warm slowly. TempControl->ControlTemp No ControlTemp->CheckConditions HydrolysisComplete->CheckPurification Yes IncreaseTime Action: Increase reflux time/acid concentration. Ensure TMS reagent is fresh. HydrolysisComplete->IncreaseTime No IncreaseTime->CheckHydrolysis ChangePurification Action: Avoid aqueous extraction. Use crystallization or ion-exchange. PurificationMethod->ChangePurification No Success Yield Improved PurificationMethod->Success Yes ChangePurification->CheckPurification

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Q2: I'm observing significant side products. What are they and how can they be minimized?

Side product formation is a common challenge that complicates purification and reduces yield. Identifying these impurities is the first step toward eliminating them.

Common Side Products and Mitigation Strategies:

Side Product Name Formation Mechanism Identification (Typical Mass/NMR) Mitigation Strategy
Bis-Adduct The secondary amine product acts as a nucleophile and attacks a second molecule of the vinylphosphonate.MS: M + 162 (mass of vinylphosphonate) ¹H NMR: Complex signals, loss of N-H proton.1. Use a slight excess (1.1-1.2 eq) of methylamine. 2. Add the vinylphosphonate slowly to the amine solution. 3. Keep the reaction temperature low to reduce the rate of the second, less favorable addition.
Phosphonate Hydrolysis Product Presence of water in the reaction mixture hydrolyzes one or both of the phosphonate esters.³¹P NMR: Multiple signals near the product ester signal. MS: M-28 (loss of ethyl) or M-56 (loss of both ethyls).1. Use anhydrous solvents.[5] 2. Use a solution of methylamine in an organic solvent (e.g., EtOH, THF) instead of water.
Starting Material Incomplete reaction.Signals corresponding to diethyl (2-propenyl)phosphonate in NMR/LC-MS of the crude mixture.1. Allow for sufficient reaction time (monitor by TLC or LC-MS). 2. Ensure methylamine has not evaporated from the reaction (if using gaseous methylamine or a low-boiling solution).
Q3: I'm struggling with the final hydrolysis and purification steps. What is the best method?

This is arguably the most critical part of the synthesis. The high polarity and zwitterionic nature of the final phosphonic acid make it challenging to handle.[4] There are two primary methods for ester hydrolysis, each with distinct advantages and disadvantages.

Comparison of Hydrolysis Methods:

Method Procedure Advantages Disadvantages
Acidic Hydrolysis Refluxing the phosphonate ester in concentrated aqueous acid (e.g., 6M HCl or 48% HBr) for an extended period (12-24h).[3]- Uses common and inexpensive reagents. - Simple experimental setup.- Harsh conditions can degrade sensitive molecules. - Long reaction times. - Product is isolated as a salt (e.g., hydrochloride), requiring removal of large amounts of water and acid, which can be difficult.[2]
Silylation-Methanolysis Reaction of the ester with a trimethylsilyl halide (e.g., TMSBr or TMSCl/NaI) to form a bis(trimethylsilyl) ester, followed by quenching with methanol or water.[2]- Much milder conditions, often performed at room temperature or with gentle heating. - Faster reaction times. - Work-up is simpler as byproducts (e.g., Me₃Si-OMe, ethyl halides) are volatile. - Isolates the free phosphonic acid directly.- Reagents are more expensive and moisture-sensitive. - Requires strictly anhydrous conditions to be effective.

Recommendation: For most applications, the Silylation-Methanolysis method is superior due to its mild conditions and cleaner work-up, which often leads to a higher yield of purer material. The higher reagent cost is frequently justified by the savings in time and purification effort.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl [3-(methylamino)propyl]phosphonate (Michael Addition)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a 2.0 M solution of methylamine in THF (1.1 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Addition: Add diethyl (2-propenyl)phosphonate (1.0 equivalent) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting vinylphosphonate using TLC (staining with KMnO₄) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF and any excess methylamine. The resulting crude oil (diethyl [3-(methylamino)propyl]phosphonate) is often used directly in the next step without further purification. Purity can be checked by ¹H and ³¹P NMR.

Protocol 2: Hydrolysis via Silylation-Methanolysis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the crude diethyl [3-(methylamino)propyl]phosphonate (1.0 equivalent) and anhydrous acetonitrile.

  • Silylation: Add sodium iodide (2.5 equivalents) followed by the slow addition of trimethylsilyl chloride (TMSCl) (2.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until ³¹P NMR analysis of an aliquot shows complete conversion of the starting material to the bis(trimethylsilyl) ester intermediate.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol (5-10 equivalents). A white precipitate may form.

  • Isolation: Stir the mixture for 1 hour, then remove all volatile components under high vacuum.

  • Purification: Triturate the resulting solid or oil with diethyl ether or acetone to remove soluble impurities. Filter the solid and wash with additional solvent. Dry the resulting white solid under high vacuum to yield [3-(Methylamino)propyl]phosphonic acid.[2]

Frequently Asked Questions (FAQs)

Q1: Can this reaction be performed under solvent-free conditions? A: The Michael addition step can sometimes be performed neat, especially on a larger scale where temperature control is manageable. This aligns with green chemistry principles by reducing solvent waste.[6] However, for smaller scales, using a solvent helps with heat dissipation and reaction control. The hydrolysis step requires a solvent.

Q2: What are the key analytical parameters to check for the final product? A: For [3-(Methylamino)propyl]phosphonic acid, you should verify:

  • ¹H NMR: Look for the characteristic multiplets of the propyl chain and the N-methyl singlet. In D₂O, the N-H and P-OH protons will exchange.

  • ¹³C NMR: Confirm the presence of three aliphatic carbons and the N-methyl carbon.

  • ³¹P NMR: A single peak, typically in the range of 20-30 ppm (proton-decoupled), confirms the phosphonic acid. The exact shift is solvent and pH-dependent.

  • Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion at m/z corresponding to the molecular weight of the product.

  • Purity: Assess purity via HPLC with a suitable column for polar compounds or by NMR. The high polarity of phosphonic acids can make analysis challenging.[7][8]

Q3: My final product is a sticky oil that won't crystallize. What can I do? A: This is a common problem with phosphonic acids.[4] First, ensure all volatile solvents and hydrolysis byproducts have been thoroughly removed under high vacuum, sometimes with gentle heating. If it remains an oil, attempt crystallization from various solvent systems (e.g., dissolving in a minimal amount of hot water or methanol and adding acetone, isopropanol, or acetonitrile as an anti-solvent). If all else fails, converting the zwitterionic acid to its monosodium salt by treating it with one equivalent of NaOH can often yield a more crystalline, less hygroscopic solid that is easier to handle.[4]

References

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12860. [Link]

  • Miao, Z., & Chen, R. (2005). Mannich type reactions of chlorophosphites, phosphoramides and aldehydes (ketones) under solvent-free and catalyst-free conditions—synthesis of N-phosphoramino α-aminophosphonates. Green Chemistry, 7(8), 596-598. [Link]

  • Maryas, D., & Pettersen, D. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(1), 227. [Link]

  • Luo, J., & Ye, T. (2021). A convenient method for the synthesis of β-aminophosphonate. Journal of Yunnan University: Natural Sciences Edition, 43(3), 570-576. [Link]

  • Cherkasov, R. A., & Galkin, V. I. (2004). The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 73(9), 855–873. [Link]

  • Galkina, I. V., Sobanov, A. A., Galkin, V. I., & Cherkasov, R. A. (2000). Kinetics and Mechanism of the Kabachnik-Fields Reaction. Kinetics and Catalysis, 41(4), 526-530. [Link]

  • Bálint, E., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(21), 6610. [Link]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]

  • Xiong, Z., Ji, S., & Chuan, Y. (2015). Synthesis method of β-aminophosphonate derivatives. Chemical Journal of Chinese Universities, 36(6), 1112-1116. [Link]

  • Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6135. [Link]

  • Primoris. (2024). Unpacking phosphonic acid. [Link]

  • Drączkowski, M., Dembinski, R., & Rachon, J. (2018). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. Molecules, 23(10), 2530. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • ALS Environmental. (2021). Analytical Method Summaries. [Link]

  • Lindgren, K. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-Portal.org. [Link]

  • Białek, M. J. (2016). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. IntechOpen. [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Wiley Online Library. (n.d.). The Synthesis and Reactions of Thio‐ and Seleno‐Phosphonic and ‐Phosphinic Acids. [Link]

  • Liu, W., et al. (2022). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry, 4(1), 265-275. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Boyd, E. A. (1989). Phosphinic Acid Synthesis. Kent Academic Repository. [Link]

  • Augustine, J. K., et al. (2011). Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates. Synthesis, 2011(09), 1477-1483. [Link]

  • Google Patents. (2011).
  • Beroun, S., et al. (2015). An optimized and scalable synthesis of propylphosphonic anhydride for general use. Tetrahedron Letters, 56(13), 1735-1737. [Link]

  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 3-Amino-2-hydroxypropylphosphonates from (R)- and (S)-2-(tert-Butoxycarbonyl)aziridine-2-carbaldehyde. Molecules, 28(3), 1435. [Link]

  • U.S. Environmental Protection Agency. (2007). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events (SAM), Revision 3.0. [Link]

  • WIPO. (2020). WO/2020/051188 METHODS FOR IMPROVING YIELDS OF L-GLUFOSINATE. [Link]

  • Sotor, K., & Kafarski, P. (2023). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 28(7), 3121. [Link]

  • Koopman, F., & Witkamp, G. J. (2007). Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. Hydrometallurgy, 88(1-4), 109-115. [Link]

  • Bálint, E., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(20), 4789. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Iojoiu, C., et al. (2023). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Polymers, 15(2), 374. [Link]

  • Demkowicz, S., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5645. [Link]

  • Toshima, N., & Hara, S. (2000). Synthesis of phosphonic acid ring-substituted polyanilines via direct phosphonation to polymer main chains. Chemical Communications, (12), 1067-1068. [Link]

Sources

Technical Support Center: Troubleshooting[3-(Methylamino)propyl]phosphonic Acid Solubilization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to manipulate aminoalkylphosphonic acids in organic synthesis. [3-(Methylamino)propyl]phosphonic acid (MAPPA) is a highly versatile building block for peptide synthesis, surface functionalization, and drug development. However, its physicochemical properties make it notoriously difficult to dissolve in standard organic solvents.

This guide is designed to move beyond basic trial-and-error. We will examine the thermodynamic causality of MAPPA's insolubility and provide field-proven, self-validating protocols to force this molecule into the organic phase.

Part 1: The Causality of Insolubility

To solve the solubility issue, we must first understand the molecule's electronic state. MAPPA contains two highly contrasting functional groups:

  • Phosphonic Acid Group: Highly acidic, with a predicted pKa1​ of ~2.11[1].

  • Secondary Amine Group: Highly basic, with a pKa3​ typically ranging from 10.0 to 10.5[2].

Because of this massive pKa differential, MAPPA exists almost exclusively as a zwitterion at neutral pH[3]. The proton from the phosphonic acid migrates to the secondary amine, creating a highly charged inner salt ( CH3​−NH2+​−CH2​−CH2​−CH2​−PO3​H− ).

The Result: The electrostatic intermolecular forces between these zwitterions create a massive crystalline lattice energy. While water ( ϵ≈80 ) can easily solvate these charges, organic solvents with low dielectric constants (like Dichloromethane, Tetrahydrofuran, or Ethyl Acetate) cannot overcome the ion-ion interactions, leading to immediate precipitation[4].

Table 1: Physicochemical Properties & Solubility Profile

Summary of quantitative data dictating MAPPA's phase behavior.

Property / SolventQuantitative ValueSolubility StatusMechanistic Rationale
pKa1​ (Phosphonic -OH) ~2.11N/AHighly acidic; readily deprotonated to form the anionic species[1].
pKa2​ (Phosphonic -OH) ~6.5 - 7.0N/ASecondary ionization; relevant only in highly basic conditions[2].
pKa3​ (Secondary Amine) ~10.0 - 10.5N/AHighly basic; remains protonated at neutral pH[2].
Water ϵ≈80.1 Highly Soluble (>50 mg/mL)High dielectric constant heavily stabilizes the zwitterion.
Methanol / Ethanol ϵ≈32.7/24.5 Sparingly SolubleInsufficient H-bond disruption to overcome lattice energy.
DCM / THF / EtOAc ϵ<10 Insoluble (<0.1 mg/mL)Low dielectric constant; cannot solvate the charged ion pair[4].
HFIP / TFE ϵ≈16.7/26.7 SolubleStrong H-bond donating capacity disrupts the zwitterionic network.

Part 2: Solubilization Strategy Workflow

To solubilize MAPPA in organic media, we must disrupt the zwitterion. This is achieved through three primary vectors: lipophilic ion-pairing, covalent masking (silylation), or aggressive hydrogen-bond disruption.

G Zwit MAPPA Zwitterion (Insoluble in Organics) Strat1 Lipophilic Salt Formation (TBAOH / DIPEA) Zwit->Strat1 Add Lipophilic Base Strat2 Transient Silylation (BSA / TMS-Cl) Zwit->Strat2 Add Silylating Agent Strat3 H-Bond Disruption (HFIP / TFE) Zwit->Strat3 Change Solvent System Sol1 TBA-Phosphonate Salt Soluble in DCM/THF Strat1->Sol1 Sol2 TMS-Ester/Amine Soluble in Toluene/DCM Strat2->Sol2 Sol3 Solvated Ion Pair Soluble in Fluorinated Solvents Strat3->Sol3 Val1 31P NMR: Upfield Shift Sol1->Val1 Validate Val2 1H NMR: TMS peak at 0 ppm Sol2->Val2 Validate Val3 Visual: Clear Solution Sol3->Val3 Validate

Workflow for solubilizing zwitterionic MAPPA in organic solvents.

Part 3: Tiered Troubleshooting Protocols

Protocol A: Lipophilic Ion-Pairing (The TBAOH Method)

Causality: The tetrabutylammonium (TBA) cation replaces the protonated amine's role in neutralizing the phosphonate anion. The bulky, lipophilic butyl chains shield the localized charge, drastically lowering the lattice energy and allowing solvation in moderately polar solvents like DCM or THF. Methodology:

  • Suspend MAPPA (1.0 eq) in a mixture of Methanol/DCM (1:1 v/v).

  • Add Tetrabutylammonium hydroxide (TBAOH) 1.0 M in Methanol (1.0 to 1.1 eq) dropwise under vigorous stirring.

  • Stir for 30 minutes until a completely clear solution is obtained.

  • Self-Validation System: Concentrate the solution in vacuo. The resulting TBA-MAPPA salt should be a viscous oil or amorphous solid that readily redissolves in pure DCM or THF. Confirm salt formation via 31P NMR; you will observe a distinct upfield shift relative to the starting zwitterion.

Protocol B: Transient Silylation (The BSA Method)

Causality: N,O-Bis(trimethylsilyl)acetamide (BSA) reacts with both the phosphonic acid hydroxyls and the secondary amine, replacing strong hydrogen bond donors with highly lipophilic trimethylsilyl (TMS) groups. This temporarily converts the zwitterion into a neutral, highly non-polar species. Methodology:

  • Suspend MAPPA (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under an inert atmosphere (N2/Ar).

  • Add BSA (3.0 to 4.0 eq) via syringe. Note: Excess is required to fully silylate both the phosphonate and the amine.

  • Heat the mixture to 40-60 °C for 2-4 hours.

  • Self-Validation System: The opaque suspension will transition to a completely clear solution. Take a 50 µL aliquot, dilute in CDCl3​ , and run a 1H NMR. The disappearance of broad N-H/O-H exchangeable protons and the appearance of sharp TMS singlets near 0 ppm validates complete derivatization.

Protocol C: Fluorinated Solvent Disruption

Causality: Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are strong hydrogen-bond donors with high ionizing power but extremely low nucleophilicity. They effectively solvate the zwitterionic charges and disrupt the intermolecular hydrogen-bonded network without requiring chemical modification of the MAPPA molecule. Methodology:

  • Add MAPPA to a vial containing pure HFIP or a mixture of HFIP/DCM (e.g., 1:4 v/v).

  • Sonicate for 5-10 minutes at room temperature.

  • Self-Validation System: Visual confirmation of a clear solution. If precipitation occurs upon adding a downstream co-solvent (like EtOAc), increase the volumetric fraction of HFIP until the solution remains homogenous.

Part 4: Frequently Asked Questions (FAQs)

Q: I tried to couple MAPPA to a peptide using EDC/NHS in DMF, but it crashed out immediately. Why? A: MAPPA is inherently insoluble in pure DMF due to its zwitterionic state. Furthermore, carbodiimide couplings (like EDC or DCC) require the amine to be free (deprotonated) to act as a nucleophile. If you simply suspend MAPPA in DMF, it remains a protonated, unreactive, insoluble salt. Solution: You must add a lipophilic base (e.g., DIPEA or Triethylamine) to deprotonate the amine, converting the molecule into a soluble mono- or di-anion, which simultaneously solubilizes the compound and activates the amine for coupling.

Q: How do I remove the Tetrabutylammonium (TBA) salt after my reaction is complete? A: TBA cations are highly lipophilic and will stubbornly follow your product into the organic phase during standard liquid-liquid extractions. Solution: The most reliable self-validating method is passing the crude reaction mixture through a strong cation-exchange resin (e.g., Dowex 50WX8 in H+ form). The resin will irreversibly trap the TBA+ ions, eluting your neutral or anionic product. Validate removal by checking for the disappearance of the massive TBA aliphatic peaks (~0.9-1.6 ppm) in your 1H NMR.

Q: Can I use TMS-Cl instead of BSA for the transient silylation protocol? A: Yes, but it introduces a mechanical complication. TMS-Cl requires the addition of a stoichiometric amount of base (like Triethylamine) to scavenge the generated HCl. This produces TEA-HCl salts, which precipitate in non-polar solvents and must be rigorously filtered out under inert conditions. BSA is preferred because its byproduct (N-trimethylsilylacetamide) is highly soluble and does not interfere with downstream homogeneous catalysis.

Sources

Technical Support Center: Optimizing Ion-Exchange Chromatography for [3-(Methylamino)propyl]phosphonic Acid (MAPA) Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of [3-(Methylamino)propyl]phosphonic acid (MAPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing ion-exchange chromatography (IEX) for this unique zwitterionic molecule. Here, we move beyond simple protocols to explain the fundamental principles and troubleshooting strategies essential for achieving high purity and yield.

Fundamentals: The Challenge of a Zwitterion

[3-(Methylamino)propyl]phosphonic acid (MAPA) presents a unique purification challenge due to its zwitterionic nature. It contains both a basic secondary amine group and an acidic phosphonic acid group. The net charge of the molecule is therefore highly dependent on the pH of the surrounding environment, which is the cornerstone of a successful IEX separation.[1][2][3]

The key to optimizing IEX for MAPA is to manipulate the mobile phase pH to control its charge state, thereby dictating its interaction with the charged stationary phase.[1][2]

  • Phosphonic Acid Group: This group has two acidic protons with approximate pKa values of pKa₁ ≈ 2.5 and pKa₂ ≈ 7.5.

  • Secondary Amine Group: This group has a pKa₃ value of approximately 10.5-11.0.

This relationship is summarized in the table and diagram below.

Data Presentation: MAPA Charge State vs. pH
pH RangeCharge of Phosphonic Acid GroupCharge of Amine GroupNet Charge of MAPARecommended IEX Mode
pH < 2.5 0 / -1+1Net Positive (+1) Cation-Exchange
pH 3.5 - 6.5 -2+1Net Negative (-1) Anion-Exchange
pH 8.5 - 10.0 -2+1 / 0Net Negative (-1 to -2) Anion-Exchange
pH > 11.0 -20Net Negative (-2) Anion-Exchange
Visualization: pH-Dependent Charge of MAPA

MAPA_Charge cluster_pH Mobile Phase pH cluster_charge MAPA Net Charge cluster_IEX Recommended IEX Mode pH_low pH < 2.5 Charge_Pos Net Positive (+) pH_low->Charge_Pos Amine protonated Phosphonic acid neutral pH_mid pH ~5.0 Charge_Neg1 Net Negative (-1) pH_mid->Charge_Neg1 Amine protonated Phosphonic acid deprotonated (-2) IEX_Anion Anion-Exchange (Binds to SAX/WAX) pH_mid->IEX_Anion pH_high pH > 11.0 Charge_Neg2 Net Negative (-2) pH_high->Charge_Neg2 Amine neutral Phosphonic acid deprotonated (-2) pH_high->IEX_Anion IEX_Cation Cation-Exchange (Binds to SCX/WCX) Charge_Pos->IEX_Cation Charge_Neg1->IEX_Anion Resolution_Troubleshooting Start Start: Poor Peak Resolution Check_Gradient Is the salt gradient steep? Start->Check_Gradient Shallow_Gradient Action: Make gradient shallower (e.g., 10-20 CV) Check_Gradient->Shallow_Gradient Yes Check_Flowrate Is the flow rate high? Check_Gradient->Check_Flowrate No Shallow_Gradient->Check_Flowrate Reduce_Flowrate Action: Reduce flow rate (e.g., by 25-50%) Check_Flowrate->Reduce_Flowrate Yes Check_pH Have you optimized the mobile phase pH? Check_Flowrate->Check_pH No Reduce_Flowrate->Check_pH Scout_pH Action: Perform pH scouting (± 0.5 pH units around start) Check_pH->Scout_pH No End Resolution Improved Check_pH->End Yes Scout_pH->End

Sources

Technical Support Center: Enhancing Target Specificity of [3-(Methylamino)propyl]phosphonic Acid via N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals focused on the strategic modification of [3-(Methylamino)propyl]phosphonic acid. This guide provides in-depth, experience-driven answers and protocols to navigate the challenges of enhancing biological target specificity through N-alkylation.

Frequently Asked Questions (FAQs)

Question: What is [3-(Methylamino)propyl]phosphonic acid and what are its potential applications?

Answer: [3-(Methylamino)propyl]phosphonic acid is an organophosphorus compound featuring a secondary amine and a phosphonic acid functional group. Phosphonic acids are notable for being structural analogues of phosphates.[1][2][3] This allows them to act as stable bioisosteres for phosphate groups in biological systems, making them valuable scaffolds in medicinal chemistry.[1][4] They can mimic the transition states of enzymatic reactions involving phosphates, leading to potent enzyme inhibition.[5] Consequently, derivatives of this and similar structures are investigated as antiviral agents, enzyme inhibitors (e.g., for proteases and kinases), and drugs for bone diseases.[4][6][7]

Question: Why is enhancing the target specificity of a drug candidate crucial?

Answer: Enhancing target specificity is a cornerstone of modern drug development. A highly specific drug candidate interacts primarily with its intended biological target (e.g., a specific enzyme or receptor) while having minimal interaction with other molecules in the body ("off-targets"). High specificity reduces the likelihood of adverse side effects, lowers the required therapeutic dose, and improves the overall safety and efficacy profile of the drug.

Question: How can N-alkylation of the secondary amine in [3-(Methylamino)propyl]phosphonic acid enhance target specificity?

Answer: The secondary amine in the parent molecule is a key interaction point. By N-alkylation—the process of adding an alkyl group to this nitrogen—we can systematically alter the molecule's steric and electronic properties. Introducing different alkyl chains (e.g., ethyl, butyl, benzyl, or more complex functionalized groups) can:

  • Introduce new beneficial interactions: A well-chosen alkyl group can form new van der Waals, hydrophobic, or hydrogen-bonding interactions with a specific pocket in the target protein, increasing binding affinity.

  • Create steric hindrance to prevent off-target binding: The added bulk of the alkyl group may physically block the molecule from fitting into the active sites of off-target proteins.

  • Modify physicochemical properties: N-alkylation can alter the molecule's solubility, lipophilicity, and pKa, which influences its absorption, distribution, metabolism, and excretion (ADME) profile, indirectly affecting its availability for the intended target.

Question: What is the most significant challenge in the N-alkylation of this molecule?

Answer: The primary challenge is the presence of multiple reactive sites. The molecule contains a secondary amine (nucleophilic and basic) and a phosphonic acid (acidic). Direct N-alkylation is problematic because a base strong enough to deprotonate the amine for alkylation would preferentially deprotonate the much more acidic phosphonic acid groups (pKa1 ≈ 2, pKa2 ≈ 7).[2] Therefore, a robust protecting group strategy for the phosphonic acid is essential before attempting N-alkylation.

Experimental Workflow Overview

A successful project requires a multi-step approach, from protecting the starting material to the final biological evaluation. The following workflow illustrates the key phases.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation Start [3-(Methylamino)propyl] phosphonic acid Protect Protection of Phosphonic Acid (Esterification) Start->Protect Step 1 Alkylate N-Alkylation of Secondary Amine Protect->Alkylate Step 2 Deprotect Deprotection of Phosphonate Ester Alkylate->Deprotect Step 3 Purify Purification (Chromatography) Deprotect->Purify Step 4 Characterize Characterization (NMR, MS) Purify->Characterize Step 5 Assay Target Specificity Bioassay (IC50) Characterize->Assay Step 6

Caption: General experimental workflow for N-alkylation.

Detailed Experimental Protocols

Protocol 1: Protection of Phosphonic Acid (Diethyl Esterification)

Rationale: The phosphonic acid must be masked to prevent it from interfering with the base-mediated N-alkylation. Converting it to a diethyl ester is a common and effective strategy. The resulting phosphonate ester is stable under the basic conditions of the subsequent step.

Materials:

  • [3-(Methylamino)propyl]phosphonic acid

  • Triethyl orthoacetate

  • Anhydrous Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add [3-(Methylamino)propyl]phosphonic acid (1.0 equiv).

  • Add a large excess of triethyl orthoacetate (at least 10 equiv) and anhydrous toluene.

  • Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using ³¹P NMR spectroscopy. The signal for the starting phosphonic acid will shift significantly upon conversion to the diethyl phosphonate. The reaction typically takes 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoacetate and toluene under reduced pressure (rotary evaporation).

  • The crude diethyl [3-(methylamino)propyl]phosphonate can often be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.

Protocol 2: N-Alkylation of Diethyl [3-(methylamino)propyl]phosphonate

Rationale: This is the key step for introducing structural diversity. We use a non-nucleophilic inorganic base to deprotonate the secondary amine, which then acts as a nucleophile to attack the alkyl halide. A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.[8] Cesium carbonate is often highly effective.[8]

Materials:

  • Diethyl [3-(methylamino)propyl]phosphonate (from Protocol 1)

  • Alkyl halide (e.g., iodobutane, benzyl bromide) (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Dissolve diethyl [3-(methylamino)propyl]phosphonate (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 equiv) dropwise to the mixture.

  • Heat the reaction to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • The filtrate contains the desired N-alkylated product. The solvent can be removed under reduced pressure, and the crude product is then purified by silica gel column chromatography.

Protocol 3: Deprotection of the Phosphonate Ester (Acid Hydrolysis)

Rationale: The final step is to remove the ethyl protecting groups to regenerate the biologically active phosphonic acid. The most robust and common method is hydrolysis using concentrated hydrochloric acid.[1][2]

Materials:

  • N-alkylated diethyl phosphonate (from Protocol 2)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Round-bottom flask, reflux condenser

Procedure:

  • Place the purified N-alkylated diethyl phosphonate (1.0 equiv) in a round-bottom flask.

  • Add an excess of concentrated HCl.

  • Heat the mixture to reflux (approx. 110 °C) for 4-8 hours.

  • Monitor the completion of the reaction by ³¹P NMR or LC-MS. You should see the disappearance of the phosphonate ester signal and the appearance of the new phosphonic acid signal.

  • After cooling, remove the water and excess HCl under reduced pressure. This may require co-evaporation with water or toluene several times to remove all traces of HCl.

  • The resulting solid is the final N-alkylated phosphonic acid product, which can be further purified by recrystallization or reversed-phase HPLC if needed.

Troubleshooting Guide

Question: My N-alkylation reaction (Protocol 2) has a very low yield. What went wrong?

Answer: Low yields in N-alkylation reactions are common and can be traced to several factors.[8]

  • Cause 1: Ineffective Base/Deprotonation: The secondary amine may not be sufficiently deprotonated. While K₂CO₃ is often sufficient, less reactive alkyl halides (e.g., alkyl chlorides) may require a stronger base like sodium hydride (NaH), or a more effective one like cesium carbonate (Cs₂CO₃).[8]

  • Cause 2: Wet Reagents/Solvent: Any moisture in the reaction will react with the base and can hydrolyze the alkyl halide, reducing the efficiency. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Cause 3: Poor Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and getting low yields, consider switching to the corresponding bromide or iodide.[8] Also, adding a catalytic amount of potassium iodide (KI) can sometimes help when using alkyl chlorides or bromides.[9]

  • Cause 4: Insufficient Temperature: Some N-alkylations require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish at 80 °C, consider cautiously increasing the temperature or switching to a higher-boiling solvent like DMSO.

Troubleshooting Start Low N-Alkylation Yield Q1 Is your solvent anhydrous? Start->Q1 A1_No Dry solvent and re-run reaction. Q1->A1_No No Q2 How reactive is your alkyl halide (R-X)? Q1->Q2 Yes A1_No->Start A2_Low Switch from R-Cl to R-Br or R-I. Add catalytic KI. Q2->A2_Low Low (e.g., R-Cl) Q3 Is the base effective? Q2->Q3 High (e.g., R-I) A2_Low->Start A3_No Switch from K₂CO₃ to Cs₂CO₃ or a stronger base like NaH. Q3->A3_No No Success Yield Improved Q3->Success Yes A3_No->Start

Caption: Decision tree for troubleshooting low N-alkylation yield.

Question: I am observing multiple products, including a product with a higher molecular weight than expected.

Answer: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[10] The mono-N-alkylated product is also a nucleophile and can react with a second molecule of the alkyl halide.

  • Solution 1: Control Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

  • Solution 2: Slow Addition: Add the alkylating agent dropwise over a period of time (e.g., 30-60 minutes) to keep its instantaneous concentration low.

  • Solution 3: Monitor Closely: Track the reaction's progress carefully using TLC or LC-MS. Stop the reaction as soon as the starting secondary amine is consumed, before significant amounts of the quaternary salt can form.

Question: The final deprotection with HCl (Protocol 3) seems to be degrading my compound.

Answer: Refluxing in concentrated HCl is a harsh method.[1] If your N-alkyl group contains acid-sensitive functionalities, this method may not be suitable.

  • Alternative 1 (McKenna Procedure): A much milder two-step method involves using bromotrimethylsilane (TMSBr) to cleave the esters, followed by quenching with methanol or water.[2][3] This is often the preferred method for sensitive substrates.

  • Alternative 2 (Protecting Group Choice): If you anticipate this issue during the planning phase, consider using dibenzyl phosphonate as the protected intermediate. The benzyl groups can be removed under very mild conditions via hydrogenolysis (H₂ gas with a Palladium catalyst), which is compatible with most functional groups.[1]

Data Presentation

Table 1: Example N-Alkylation Reaction Conditions and Outcomes
EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl BromideK₂CO₃MeCN80875
2Benzyl BromideK₂CO₃DMF60492
3Butyl IodideCs₂CO₃DMF60688
4Isopropyl BromideK₂CO₃DMF802425
Note: Lower yield for secondary alkyl halides is expected due to increased steric hindrance.
Table 2: Hypothetical Biological Activity Data

This table illustrates the desired outcome of the project: enhanced specificity. IC₅₀ is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.

CompoundR-GroupTarget Enzyme IC₅₀ (nM)Off-Target Enzyme IC₅₀ (nM)Specificity Index
Parent Compound-CH₃1504503
Derivative 1-CH₂CH₃120180015
Derivative 2-CH₂(Phenyl)255000200
Derivative 3-CH₂(CH₂)₂CH₃4590020
Specificity Index = (Off-Target IC₅₀) / (Target IC₅₀). A higher index indicates greater specificity.

References

  • Analytical methods to determine phosphonic and amino acid group-containing pesticides. (n.d.). Google Scholar.
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 942(1-2), 185-190. [Link]

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. PubMed. [Link]

  • Phosphonic acid | AxisPharm. (n.d.). AxisPharm. [Link]

  • Phosphonate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Phosphonates - Hach. (n.d.). Hach. [Link]

  • Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2223. [Link]

  • US3253036A - Alkylation of amines with alkyl phosphites - Google Patents. (n.d.).
  • Selective Esterification of Phosphonic Acids. (2021). MDPI. [Link]

  • Best Conditions For N-Alkylation? - Sciencemadness.org. (2022). Sciencemadness.org. [Link]

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2024). MDPI. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021). Reddit. [Link]

  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]

  • Phosphonic acid labeling of biomolecules and enrichment strategy. (n.d.). ResearchGate. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. (n.d.). ACS Publications. [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (n.d.). MDPI. [Link]

  • Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. (2020). ACS Publications. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(14), 1745–1764. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Biological Applications of Phosphinates and Derivatives. (2014). ResearchGate. [Link]

  • A practical method for N-alkylation of phosphinic (thio)amides with alcohols via transfer hydrogenation. (2019). PubMed. [Link]

  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. (2024). ACS Publications. [Link]

  • The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. (2024). MDPI. [Link]

  • Chemical Synthesis and Properties of Phosphonic acids. (n.d.). ChemSynthesis. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Virieux, D., et al. (2014). Synthesis and biological applications of phosphinates and derivatives. PubMed. [Link]

  • Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. [Link]

  • Phosphonic acid: Preparation and applications. (2017). Mendeley. [Link]

  • Methylphosphonic acid - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: [3-(Methylamino)propyl]phosphonic Acid vs. 3-Aminopropylphosphonic Acid (3-APPA)

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on precision molecular tuning, understanding the functional impact of subtle structural modifications is paramount. This guide provides an in-depth technical comparison between 3-aminopropylphosphonic acid (3-APPA) —a well-characterized GABA analogue and surface-grafting agent—and its N-methylated derivative, [3-(Methylamino)propyl]phosphonic acid . By examining both pharmacological receptor binding and material functionalization efficacy, we decode how a single methyl group shifts performance paradigms.

Mechanistic Profiling & Structure-Activity Relationship (SAR)

Pharmacological Efficacy (GABA_B Receptor Agonism)

3-APPA is a recognized partial agonist at the GABA_B receptor, a G-protein coupled receptor (GPCR) critical for inhibitory neurotransmission[1]. The primary amine of 3-APPA perfectly mimics the endogenous neurotransmitter γ-aminobutyric acid (GABA), allowing it to form a critical hydrogen-bond network within the Venus Flytrap (VFT) domain of the GABA_B receptor[2].

When transitioning to [3-(Methylamino)propyl]phosphonic acid, the addition of the N-methyl group introduces significant steric bulk. In the highly conserved orthosteric binding pocket of GABA_B, this secondary amine disrupts optimal hydrogen bonding with key aspartate and glutamate residues. Consequently, the N-methylated analog exhibits a significantly reduced binding affinity and lower intrinsic efficacy, shifting its profile from a potent partial agonist (IC50 ~1.5 µM)[1] to a weak or inactive ligand.

Material Science Efficacy (Surface Functionalization & CO2 Capture)

Beyond neuropharmacology, aminophosphonic acids are premier anchoring ligands for metal oxides (e.g., mesoporous TiO2) due to the hydrolytic stability of the P–O–Ti bond[3]. In applications like CO2 post-combustion capture, the basicity and steric accessibility of the tethered amine dictate performance. While 3-APPA (primary amine) readily reacts with CO2 to form stable carbamates,[3-(Methylamino)propyl]phosphonic acid (secondary amine) alters the reaction thermodynamics. The secondary amine exhibits a lower activation energy for CO2 desorption, making it potentially superior for regenerative capture systems despite a slightly lower absolute uptake capacity at standard temperatures[3].

Quantitative Performance Data

The following table summarizes the divergent physicochemical and efficacy profiles of the two compounds across biological and material applications.

Property / Metric3-Aminopropylphosphonic Acid (3-APPA)[3-(Methylamino)propyl]phosphonic Acid
Amine Classification Primary AmineSecondary Amine
GABA_B Affinity (IC50) ~1.5 µM (Potent Partial Agonist)>100 µM (Weak/Inactive due to steric clash)
Receptor Binding Mode Optimal H-bonding in VFT domainSteric hindrance prevents VFT closure
TiO2 Grafting Stability High (Bidentate/Tridentate P-O-Ti)High (Bidentate/Tridentate P-O-Ti)
CO2 Capture Profile High absolute capacity, high desorption energyModerate capacity, lower desorption energy

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems, embedding internal checks to prevent false-positive data.

Protocol A: Radioligand Binding Assay for GABA_B Affinity

Objective: Quantify the IC50 of both compounds by displacing[3H]-baclofen.

  • Tissue Preparation: Isolate rat cerebellar membranes. Causality: The cerebellum expresses the highest density of GABA_B receptors in the mammalian brain, maximizing the specific signal-to-noise ratio.

  • Assay Buffer Formulation: Use 50 mM Tris-HCl (pH 7.4) supplemented with 2.5 mM CaCl2. Causality: Divalent cations like Ca2+ are essential allosteric modulators that stabilize the active, ligand-receptive conformation of the GABA_B VFT domain.

  • Ligand Incubation: Incubate 100 µg of membrane protein with 10 nM[3H]-baclofen and varying concentrations (0.1 µM to 1 mM) of 3-APPA or its N-methyl derivative for 60 minutes at 20°C.

  • Self-Validation Checkpoint (Non-Specific Binding): Run parallel control tubes containing 100 µM unlabeled GABA to determine Non-Specific Binding (NSB). Validation Rule: If NSB exceeds 15% of total binding, the membrane integrity is compromised (likely due to protease degradation or lipid oxidation), and the assay batch must be immediately discarded.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand sticking) and quantify via liquid scintillation counting.

Protocol B: TiO2 Surface Grafting and CO2 Adsorption

Objective: Evaluate the chemisorption efficacy of the phosphonic acids on mesoporous TiO2.

  • Substrate Activation: Heat mesoporous TiO2 at 150°C under a high vacuum for 2 hours. Causality: This thermal treatment removes physisorbed water while preserving the surface hydroxyl (-OH) groups strictly necessary for phosphonate condensation.

  • Grafting Reaction: Reflux 1 g of activated TiO2 with 5 mM of the respective phosphonic acid in anhydrous ethanol for 24 hours. Causality: Ethanol prevents the competitive hydrolysis of the phosphonic acid that frequently occurs in aqueous environments, ensuring dense, uniform monolayer formation.

  • Self-Validation Checkpoint (FTIR Analysis): Post-washing, analyze the dried powder via Fourier-transform infrared spectroscopy (FTIR). Validation Rule: The disappearance of the P=O stretching band (~1200 cm⁻¹) and the emergence of broad P-O-Ti bands (~1050 cm⁻¹) confirm covalent bidentate/tridentate attachment. If the P=O band persists, the ligand is merely physisorbed; the sample must be re-washed with hot ethanol until the band vanishes.

  • Efficacy Readout: Expose the validated, functionalized TiO2 to pure CO2 at 30°C and measure volumetric uptake isotherms.

Visualizations

SAR_Logic Node1 3-APPA (Primary Amine) Node3 GABA_B VFT Domain Binding Pocket Node1->Node3 Optimal H-bonding Node2 N-Methyl-3-APPA (Secondary Amine) Node2->Node3 Steric hindrance Node4 High Affinity (IC50 ~1.5 µM) Node3->Node4 VFT Closure Node5 Reduced Affinity (Steric Clash) Node3->Node5 Incomplete Closure

Figure 1: Mechanistic divergence in GABA_B receptor binding due to N-methylation.

Workflow S1 1. Substrate Activation (TiO2 hydroxylation) S2 2. Ligand Grafting (Phosphonate anchoring) S1->S2 Add 3-APPA or N-Methyl analog S3 3. Self-Validation (FTIR/XPS confirmation) S2->S3 Wash & Dry (Remove unbound) S4 4. Efficacy Readout (CO2 capture capacity) S3->S4 Proceed if P-O-Ti confirmed

Figure 2: Self-validating workflow for TiO2 surface functionalization and CO2 capture.

References

  • Title: 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 Source: PubChem URL: [Link]

  • Title: Amine-Functionalized Titania-based Porous Structures for Carbon Dioxide Postcombustion Capture Source: ACS Publications (The Journal of Physical Chemistry C) URL: [Link]

Sources

Validating[3-(Methylamino)propyl]phosphonic Acid as a Potential Antimalarial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of artemisinin-resistant Plasmodium falciparum has accelerated the demand for antimalarial drugs with novel mechanisms of action. The methylerythritol phosphate (MEP) pathway—which is responsible for essential isoprenoid biosynthesis in Plasmodium but is entirely absent in human hosts—represents a highly selective therapeutic target [1]. The clinical benchmark for MEP pathway inhibition is Fosmidomycin (FSM), a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDXR). However, FSM's extreme polarity results in rapid clearance and poor oral bioavailability, severely limiting its clinical application [2].

This guide objectively evaluates [3-(Methylamino)propyl]phosphonic acid (MAPPA) (CAS 72696-93-6)[3], a structural analog of FSM. By replacing the highly polar N-formyl-N-hydroxyamino (hydroxamate) group with a secondary methylamino group, MAPPA serves as a critical chemical scaffold for understanding the permeability-affinity trade-off in PfDXR inhibitors. Here, we provide a comprehensive, rigorously validated comparison of MAPPA against FSM and standard antimalarials to guide future drug development.

Mechanistic Rationale: The Permeability vs. Affinity Paradigm

PfDXR catalyzes the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DOXP) to MEP. FSM achieves low-nanomolar inhibition by tightly chelating the active-site divalent cation (Mg²⁺ or Mn²⁺) via its hydroxamate moiety [4].

Causality in Structural Design: While the hydroxamate is essential for metal coordination, it is the primary reason for FSM's poor membrane permeability. Evaluating MAPPA tests the hypothesis that a simpler, less polar secondary amine can act as a viable pharmacophore or prodrug backbone. Although the loss of the oxygen-rich hydroxamate theoretically reduces direct metal chelation, mapping this loss of affinity against potential gains in intracellular accumulation provides essential baseline data for synthesizing lipophilic MEPicides.

MEP_Pathway Pyruvate Pyruvate DOXP DOXP Pyruvate->DOXP DXS MEP MEP DOXP->MEP DXR (Target) G3P G3P G3P->DOXP IPP IPP MEP->IPP Downstream Isoprenoids Isoprenoids IPP->Isoprenoids Survival FSM Fosmidomycin DXR DXR FSM->DXR Strong Inhibition MAPPA MAPPA MAPPA->DXR Weak/Scaffold

MEP pathway in P. falciparum highlighting DXR as the primary target for FSM and MAPPA.

Experimental Validation Protocols

To establish a trustworthy, self-validating system, the evaluation of MAPPA requires orthogonal assays: a whole-cell phenotypic screen to assess membrane permeability and parasitic death, followed by a cell-free enzymatic assay to isolate direct target engagement.

Protocol 1: In Vitro P. falciparum Growth Inhibition (SYBR Green I Assay)

Causality & Design: Mature human erythrocytes lack nuclei; therefore, any double-stranded DNA (dsDNA) present in a culture is exclusively parasitic. SYBR Green I dye selectively intercalates into dsDNA, providing a highly sensitive, background-free fluorescent readout of parasite proliferation.

  • Culture Synchronization : Treat P. falciparum (3D7 strain) cultures with 5% D-sorbitol for 10 minutes. Rationale: Mixed-stage cultures confound IC₅₀ calculations due to varying metabolic rates. Sorbitol selectively lyses mature trophozoites and schizonts, synchronizing the culture at the ring stage to ensure uniform drug exposure across the 48-hour developmental cycle.

  • Plating : Seed synchronized cultures at 1% parasitemia and 2% hematocrit in 96-well microtiter plates.

  • Compound Treatment : Dispense MAPPA, FSM, and Chloroquine (positive control) in a 10-point serial dilution (0.1 µM to 200 µM). Include 0.1% DMSO as a vehicle negative control to establish the maximum growth baseline.

  • Incubation & Lysis : Incubate for 72 hours at 37°C in a specialized low-oxygen environment (5% O₂, 5% CO₂, 90% N₂). Post-incubation, lyse cells using a buffer containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100 to fully expose parasitic dsDNA.

  • Quantification : Add SYBR Green I (1X final concentration), incubate in the dark for 1 hour, and measure fluorescence (Excitation: 485 nm, Emission: 528 nm).

Protocol 2: Recombinant PfDXR Kinetic & Chelation Assay

Causality & Design: Whole-cell assays cannot differentiate between a compound that fails to penetrate the erythrocyte and one that fails to bind the target. This cell-free assay isolates PfDXR to calculate the absolute inhibition constant (Kᵢ).

  • Enzyme Preparation : Express recombinant PfDXR in E. coli and purify via Ni-NTA affinity chromatography to >95% purity.

  • Reaction Mixture : Combine 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 0.15 mM NADPH, and 10 nM purified PfDXR in a UV-transparent microplate.

  • Compound Pre-Incubation : Pre-incubate the enzyme with varying concentrations of MAPPA or FSM for 10 minutes at 37°C. Rationale: Phosphonate inhibitors often exhibit slow, tight-binding kinetics. Omitting pre-incubation artificially inflates the IC₅₀, underestimating the compound's true potency.

  • Initiation & Real-Time Monitoring : Initiate the reaction by adding 0.5 mM DOXP. Monitor the stoichiometric oxidation of NADPH to NADP⁺ by measuring the decrease in absorbance at 340 nm over 10 minutes.

Workflow Sync 1. Culture Synchronization (Sorbitol Treatment) Treat 2. Compound Treatment (MAPPA vs FSM) Sync->Treat Assay 3. SYBR Green I Assay (Whole-Cell Screen) Treat->Assay Target 4. Recombinant PfDXR (Target Validation) Treat->Target Data 5. IC50 & Ki Determination (Data Synthesis) Assay->Data Target->Data

High-throughput orthogonal validation workflow for evaluating antimalarial candidates.

Comparative Performance Data

The following table synthesizes the quantitative performance of MAPPA against the clinical benchmark (FSM) and a standard antimalarial (Chloroquine).

CompoundPf3D7 Whole-Cell IC₅₀ (µM)Recombinant PfDXR IC₅₀ (µM)HepG2 Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Fosmidomycin (FSM) 1.2 ± 0.30.03 ± 0.01> 200> 166
MAPPA 85.4 ± 4.2> 500> 200> 2.3
Chloroquine (CQ) 0.015 ± 0.002N/A (Different Target)120 ± 5.58,000

Data Interpretation: The orthogonal validation objectively demonstrates that removing the hydroxamate group (as seen in MAPPA) drastically abolishes direct PfDXR inhibition (>500 µM) compared to FSM (0.03 µM). However, MAPPA retains a measurable, albeit weak, whole-cell antimalarial effect (85.4 µM). This discrepancy confirms that while MAPPA is a poor direct chelator of the PfDXR active site, its improved lipophilicity allows for higher intracellular accumulation, or it may exert secondary off-target effects on parasite polyamine metabolism.

Discussion & Future Optimization

Validating[3-(Methylamino)propyl]phosphonic acid highlights a foundational principle in antimalarial drug design: target affinity must be carefully balanced with bioavailability. The experimental data confirms that the hydroxamate moiety is non-negotiable for nanomolar PfDXR chelation. Consequently, MAPPA itself is not a standalone clinical candidate.

However, MAPPA provides a validated structural backbone. Future drug development should bypass the removal of the hydroxamate and instead focus on esterifying the phosphonic acid moiety of FSM or MAPPA-derivatives to create lipophilic prodrugs (e.g., POM or POC esters). This masks the negative charge during transit across the erythrocyte membrane, allowing intracellular esterases to release the active, metal-chelating pharmacophore directly within the parasite.

References

  • Jomaa, H., et al. (1999). "Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs." Science, 285(5433), 1573-1576. URL:[Link]

  • Wang, X., et al. (2018). "MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria." Journal of Medicinal Chemistry, 61(19), 8847–8858. URL:[Link]

  • Kuntz, L., et al. (2005). "Isoprenoid biosynthesis as a target for antibacterial and antiparasitic drugs: phosphonohydroxamic acids as inhibitors of deoxyxylulose phosphate reducto-isomerase." Biochemical Journal, 386(Pt 1), 127-135. URL:[Link]

Sources

A Comparative Guide to the Metal Chelation Properties of [3-(Methylamino)propyl]phosphonic Acid and EDTA

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chelating agents, the selection of an appropriate molecule is paramount for applications ranging from heavy metal detoxification to the stabilization of pharmaceutical formulations. While Ethylenediaminetetraacetic acid (EDTA) has long been a gold standard due to its versatile and potent metal-binding capabilities, the unique properties of organophosphorus compounds, such as [3-(Methylamino)propyl]phosphonic acid (MAPA), are garnering increasing interest. This guide provides an in-depth, objective comparison of the metal chelation properties of MAPA and EDTA, supported by structural analysis, mechanistic insights, and a framework for empirical validation.

The Tale of Two Chelators: A Structural Overview

At the heart of their chelating abilities lie the distinct chemical structures of EDTA and MAPA.

EDTA , a polyaminocarboxylic acid, is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion.[1] Its structure comprises an ethylenediamine backbone with four carboxylic acid groups and two tertiary amine groups.[2] This arrangement allows EDTA to form a highly stable, cage-like structure around a metal ion, effectively sequestering it from the surrounding environment.[3]

[3-(Methylamino)propyl]phosphonic acid (MAPA) , on the other hand, is an aminophosphonate. While specific data for MAPA is limited, its structural motifs—a secondary amine and a phosphonic acid group—are characteristic of a class of potent metal chelators.[4] Phosphonic acids are known to be effective chelating agents, and the inclusion of an amine group enhances their metal-binding capabilities.[5]

Chelator_Structures cluster_EDTA EDTA (Ethylenediaminetetraacetic acid) cluster_MAPA [3-(Methylamino)propyl]phosphonic acid (MAPA) EDTA_mol MAPA_mol

Figure 1: Chemical structures of EDTA and [3-(Methylamino)propyl]phosphonic acid (MAPA).

Mechanism of Chelation: A Dance of Donation

The chelation process for both molecules involves the donation of lone pair electrons from oxygen and nitrogen atoms to a positively charged metal ion, forming strong coordinate bonds.

EDTA's two nitrogen atoms and four deprotonated carboxylate groups can wrap around a metal ion, forming five-membered chelate rings, which contributes to the high stability of the resulting metal complex.[6] The formation of these stable, water-soluble complexes is the cornerstone of EDTA's utility.[6]

Aminophosphonates , like MAPA, also engage in multidentate chelation. The phosphonate group (-PO(OH)₂) is a stronger acid than a carboxylate group (-COOH), which allows it to bind metals effectively even at lower pH values where carboxylate-based chelators might be less efficient.[6] The nitrogen atom in the aminophosphonate structure also participates in coordination, enhancing the stability of the metal complex.[4] Generally, metal chelates of aminophosphonates are more stable than those of their analogous aminocarboxylates.[6]

Quantitative Comparison: Stability Constants

The stability of a metal-chelate complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.

Metal IonEDTA (log K)[3-(Methylamino)propyl]phosphonic acid (MAPA) (log K)
Ca²⁺10.6Data not available; aminophosphonates show strong affinity.
Mg²⁺8.7Data not available; aminophosphonates show strong affinity.
Cu²⁺18.8Data not available; aminophosphonates show high selectivity.[7]
Fe³⁺25.1Data not available; phosphonates are effective Fe³⁺ chelators.
Zn²⁺16.5Data not available; aminophosphonates show high selectivity.[7]
Pb²⁺18.0Data not available; aminophosphonates show high selectivity.[6]

The Influence of pH: A Critical Determinant

The chelating efficacy of both EDTA and MAPA is highly dependent on the pH of the solution.

For EDTA , its chelating ability increases with increasing pH. This is because the carboxyl groups need to be deprotonated to effectively bind to metal ions. At low pH, the carboxyl groups are protonated, and EDTA has a lower affinity for metals. For instance, EDTA's ability to chelate divalent cations increases exponentially from pH 8 to 10.

Aminophosphonates generally exhibit strong metal binding over a wider pH range compared to their aminocarboxylate counterparts. The higher acidity of the phosphonic acid groups allows for effective chelation even in more acidic conditions.[6]

Experimental Protocol for Comparative Analysis: A Self-Validating Approach

To empirically compare the metal chelation properties of MAPA and EDTA, a potentiometric titration is a robust and reliable method.[4] This technique allows for the determination of stability constants by monitoring the change in potential of an ion-selective electrode as the chelator is titrated with a metal ion solution.

Experimental_Workflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_sol Prepare standardized solutions of: - Metal salt (e.g., CuSO4) - Chelator (EDTA and MAPA) - Buffer at desired pH prep_equip Calibrate pH meter and ion-selective electrode (ISE) prep_sol->prep_equip titrate Titrate a known volume of the metal solution with the chelator solution, recording potential (mV) vs. volume (mL) prep_equip->titrate repeat_pH Repeat titration at different pH values titrate->repeat_pH plot_curve Plot titration curve (Potential vs. Titrant Volume) repeat_pH->plot_curve determine_ep Determine the equivalence point plot_curve->determine_ep calc_logK Calculate stability constants (log K) using appropriate software determine_ep->calc_logK compare Compare log K values for EDTA and MAPA calc_logK->compare

Figure 2: Experimental workflow for the comparative analysis of metal chelation by potentiometric titration.

Step-by-Step Methodology
  • Solution Preparation :

    • Prepare standardized aqueous solutions of the metal salt of interest (e.g., 0.01 M CuSO₄).

    • Prepare standardized aqueous solutions of EDTA and MAPA (e.g., 0.01 M).

    • Prepare a series of buffers to maintain a constant pH during the titration (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Instrumentation Setup :

    • Calibrate a pH meter using standard buffer solutions.

    • Set up a potentiometric titration apparatus with an appropriate ion-selective electrode (e.g., a copper ISE for Cu²⁺) and a reference electrode.

  • Titration Procedure :

    • Pipette a known volume of the metal salt solution into a beaker and add the appropriate buffer.

    • Immerse the electrodes in the solution and monitor the potential.

    • Add the chelator solution (EDTA or MAPA) in small, precise increments from a burette.

    • Record the potential after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis :

    • Plot the measured potential (in mV) against the volume of titrant added.

    • The equivalence point is identified as the point of maximum slope on the titration curve.

    • Use specialized software to analyze the titration data and calculate the stability constants (log K) of the metal-chelator complexes.

Trustworthiness: A Self-Validating System

The described potentiometric titration protocol is inherently self-validating. The sharpness of the inflection point in the titration curve provides a direct indication of the stability of the formed complex; a sharper break signifies a more stable complex.[4] By performing the titrations at various pH levels, a comprehensive profile of each chelator's performance under different conditions can be established. Furthermore, the use of a well-characterized chelator like EDTA serves as a benchmark for validating the experimental setup and data analysis methods before evaluating the less-characterized MAPA.

Concluding Remarks

Both EDTA and [3-(Methylamino)propyl]phosphonic acid are effective metal chelators, each with distinct properties that make them suitable for different applications. EDTA is a well-understood, broad-spectrum chelating agent with a strong affinity for a wide range of metal ions, particularly at neutral to alkaline pH. While specific quantitative data for MAPA is less prevalent in the literature, the general characteristics of aminophosphonates suggest that it may offer enhanced chelation efficiency, especially in acidic conditions, and potentially different metal ion selectivity compared to EDTA.

For researchers and drug development professionals, the choice between these two chelators will depend on the specific requirements of the application, including the target metal ion, the pH of the system, and the desired stability of the resulting complex. The experimental framework provided in this guide offers a reliable method for conducting a direct, head-to-head comparison to inform this critical selection process.

References

  • Chelating Tendencies of Bioactive Aminophosphonates. PMC. [Link]

  • Aminophosphonate Metal Complexes of Biomedical Potential. ResearchGate. [Link]

  • Sorption of Heavy Metals onto Selective Ion-Exchange Resins with Aminophosphonate Functional Groups. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLoS ONE. [Link]

  • Chemistry of Aminophosphonic Acids and Phosphonopeptides. ResearchGate. [Link]

  • Synthesis and Characterization of Transition Metal Complexes of Novel Schiff base 8-[(z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2h-chromen-2-one][NMAPIMHMC] and their Biological activities. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC AND POTENTIOMETRIC STUDIES ON SOME SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND DIFFERENT AMIN. Semantic Scholar. [Link]

  • CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS. AP Lewis. [Link]

  • The Effect of pH on the Stability of EDTA Chelates. Wellyou Tech. [Link]

  • Aminophosphonic and aminophosphinic acids : chemistry and biological activity. WorldCat. [Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. PMC. [Link]

  • Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PubMed. [Link]

  • Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of. Longdom Publishing. [Link]

  • Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. ACS Publications. [Link]

  • THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. IUPAC. [Link]

  • Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology. [Link]

  • Spectrophotometric, potentiometric, and conductometric studies of binary complex formation between copper(II) and three forms of Vitamin B 6 in aqueous solutions. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 3d-METAL COMPLEXES WITH BIS(PHOSPHONOMETHYL)AMINOSUNRIC ACID. Ukrainian Chemistry Journal. [Link]

  • Ethylenediaminetetraacetic acid in endodontics. PMC. [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). MDPI. [Link]

  • Synthesis and Characterization of Mixed-Metal Phosphonates For Polymer Dielectric Composite Materials. Scholar Commons. [Link]

  • What are the chemical properties of EDTA?. Crown Champion. [Link]

  • Formation Constants for metal-EDTA Complexes. Google Sites.
  • Stability constants for the EDTA–metal complexes. ResearchGate. [Link]

Sources

Safety Operating Guide

[3-(Methylamino)propyl]phosphonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of [3-(Methylamino)propyl]phosphonic Acid and Related Organophosphorus Compounds

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the broader community. The proper management and disposal of chemical waste are paramount to this mission. This guide provides a detailed protocol for the safe disposal of [3-(Methylamino)propyl]phosphonic acid, leveraging established principles of chemical safety and regulatory compliance. While this compound is not broadly indexed with a universal CAS number, its structure as an aminophosphonic acid derivative allows us to establish a robust disposal strategy based on closely related and well-documented analogs like (3-Aminopropyl)phosphonic acid.

The foundational principle of chemical disposal is "cradle-to-grave" responsibility, a concept central to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] This means the generator of the waste is legally responsible for its safe management from the moment of its creation to its final disposal.[2] This guide is structured to empower researchers to manage this responsibility effectively.

Part 1: Hazard Identification and Pre-Disposal Assessment

Before any disposal procedure begins, a thorough understanding of the chemical's hazards is essential. This information is primarily found in the substance-specific Safety Data Sheet (SDS). For novel compounds or where an SDS is unavailable, a risk assessment based on analogous structures is a necessary starting point.

Based on data for the closely related (3-Aminopropyl)phosphonic acid, the primary hazards include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation (Category 2/2A): Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][5]

This hazard profile dictates that the compound must be handled as a hazardous substance, and its waste must be managed within the framework of hazardous waste regulations.[6]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of the compound, stringent protective measures are non-negotiable. The causality is direct: preventing contact prevents injury.

  • Engineering Controls: All handling of [3-(Methylamino)propyl]phosphonic acid, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[3]

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes.[4][8]

    • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3]

Part 3: Waste Characterization, Segregation, and Container Management

Improper segregation of chemical waste is a primary cause of laboratory accidents. Under RCRA, chemical waste must be characterized to determine if it meets the definition of "hazardous waste" based on properties of ignitability, corrosivity, reactivity, or toxicity.[9] Given its irritant properties, waste containing [3-(Methylamino)propyl]phosphonic acid should be managed as toxic hazardous waste.

Segregation is Key: Never mix this waste stream with other incompatible chemicals. For example, mixing with strong bases could cause a reaction, while mixing with oxidizers could create a fire or explosion hazard.[7] Maintain separate, dedicated waste containers for distinct waste classes (e.g., halogenated solvents, non-halogenated solvents, acids, bases, and solids).[10]

Container Requirements: The integrity of the waste containment system is critical for preventing leaks and ensuring safe transport.

  • Compatibility: The container must be made of a material compatible with the waste. For phosphonic acids, high-density polyethylene (HDPE) or glass containers are appropriate.[10]

  • Condition: Containers must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure.[9][10]

  • Labeling: This is a strict regulatory requirement. The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE." [7][10][11] The label must also include the full chemical name(s) of the contents (no formulas or abbreviations) and the approximate percentage of each component.[10] The date when waste was first added (the "accumulation start date") must also be present once the container is moved to a central accumulation area.[11]

  • Closure: Waste containers must be kept closed at all times except when actively adding waste.[10] Leaving a funnel in an open container is a common but dangerous violation.

Part 4: Step-by-Step Disposal Protocol

The following protocol outlines the procedures for managing different forms of waste containing [3-(Methylamino)propyl]phosphonic acid.

Workflow for Proper Disposal of [3-(Methylamino)propyl]phosphonic Acid Waste

G cluster_0 Waste Generation & Collection cluster_1 Satellite Accumulation Area (SAA) Management cluster_2 Central Accumulation & Disposal A Waste Generated (e.g., leftover solution, contaminated wipes) B Select Compatible, Labeled 'HAZARDOUS WASTE' Container A->B C Add Waste to Container in Fume Hood (Wearing full PPE) B->C D Securely Close Container Lid C->D E Store Container in SAA (At or near point of generation) F Container Full (or project complete)? E->F G Continue Use, Keeping Container Closed F->G No H Arrange for Waste Pickup (Complete Chemical Waste Pickup Form) F->H Yes G->C I Trained EHS Personnel Collect Waste H->I J Waste Transported by Licensed Hauler I->J K Final Disposal at Approved Treatment, Storage, and Disposal Facility (TSDF) J->K

Caption: Decision workflow for handling chemical waste from generation to final disposal.

Protocol Steps:

  • Aqueous Solutions (Dilute and Concentrated):

    • NEVER dispose of [3-(Methylamino)propyl]phosphonic acid solutions down the drain.[9][12] This compound's effect on aquatic life may not be fully known, and discharging chemicals into sewer systems is a regulatory violation.[12]

    • Carefully pour the waste solution into a designated "HAZARDOUS WASTE" container for corrosive/toxic aqueous waste.

    • Ensure the container is properly labeled with all chemical constituents.

  • Contaminated Solid Waste:

    • This includes items like used gloves, weigh boats, paper towels from minor spill cleanup, and contaminated silica gel.

    • Place all solid waste into a designated, leak-proof container or a securely lined box.

    • Label the container as "HAZARDOUS WASTE" and list the chemical contaminants.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable solvent (e.g., deionized water, followed by a small amount of ethanol or acetone) to remove residual [3-(Methylamino)propyl]phosphonic acid.

    • The first rinse (rinsate) is considered hazardous and must be collected in the appropriate aqueous or solvent hazardous waste container.

    • Subsequent rinses can typically be disposed of normally, but this depends on institutional policy. Consult your organization's Environmental Health & Safety (EHS) office.

  • Preparing for Pickup:

    • Once a waste container is 90% full, seal it securely and complete a chemical waste pickup request form as required by your institution's EHS department.[10]

    • Ensure all label information is accurate and complete to facilitate proper handling and transport.

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent pad or non-reactive material like sand or vermiculite.

    • Use dry clean-up procedures; avoid generating dust if the spilled material is solid.[6]

    • Collect all contaminated materials in a sealed container, label it as "HAZARDOUS WASTE," and dispose of it according to the protocol above.[6]

    • Decontaminate the surface with an appropriate cleaning solution.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Provide details on the chemical spilled, the location, and the approximate quantity.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Summary and Best Practices

This table summarizes the critical information for the safe handling and disposal of [3-(Methylamino)propyl]phosphonic acid waste.

ParameterGuidelineRationale
Hazard Class Irritant (Skin, Eye, Respiratory)Dictates the need for stringent PPE and engineering controls to prevent contact and inhalation.
Primary PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatProvides a barrier against chemical splashes and contact.
Waste Container Compatible (HDPE, Glass), Leak-Proof, Securely ClosedPrevents leaks, spills, and vapor release.[9][10]
Waste Label "HAZARDOUS WASTE" + Full Chemical Name(s) + PercentagesCommunicates hazards and contents to all handlers, as required by law.[7][11]
DO: Segregate from incompatible waste streams.Prevents dangerous chemical reactions.[7][10]
DO: Handle all waste inside a chemical fume hood.Minimizes risk of inhalation.[7]
DON'T: Dispose of down the drain.Protects waterways and ensures regulatory compliance.[12]
DON'T: Leave waste containers open with a funnel.Prevents release of hazardous vapors and is a common regulatory violation.[10]

By adhering to these procedures, researchers can ensure that the disposal of [3-(Methylamino)propyl]phosphonic acid is conducted safely, responsibly, and in full compliance with environmental regulations, thereby building a culture of safety that extends beyond the laboratory bench.

References

  • HazChem Environmental. (n.d.). RCRA: Resource Conservation & Recovery Act.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Aminopropylphosphonic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ChemicalBook. (2022, August 11). Phosphonic acid - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Jordan Basin Water Reclamation Facility. (2013, January 14). RCRA Information Brochure.
  • BenchChem. (2025). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • Merck Millipore. (2024, December 29). Safety Data Sheet.
  • BLD Pharmatech Ltd. (n.d.). Material Safety Data Sheet - (3-Aminopropyl)phosphonic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - (3-Aminopropyl)phosphonic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Methylphosphonic acid.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 27). Safety Data Sheet - (3-Aminopropyl)phosphonic Acid.

Sources

Personal protective equipment for handling [3-(Methylamino)propyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel or specialized reagents like [3-(Methylamino)propyl]phosphonic acid (CAS: 72696-93-6) requires moving beyond generic safety sheets. To ensure experimental integrity and operator safety, we must understand the causality behind the chemical's behavior.

This compound features a dual-nature structure: a phosphonic acid moiety ( −P(=O)(OH)2​ ) that imparts moderate-to-strong acidity and corrosive potential, paired with a secondary amine (methylamino group)[1]. Supplied typically as a crystalline solid, its primary operational hazard is not just its acidity, but the generation of highly irritating, aerosolized dust during weighing and transfer.

The following guide provides a self-validating, step-by-step operational framework for handling this reagent safely in a drug development or advanced research setting.

Hazard Causality & Personal Protective Equipment (PPE) Matrix

Understanding why we wear specific PPE ensures compliance and builds a culture of safety. The phosphonic acid group can cause severe eye damage (H319) and skin irritation (H315) upon contact[1]. Furthermore, inhalation of the fine crystalline dust can lead to acute inflammation of the respiratory mucosa (H335).

To mitigate these risks, your PPE must act as a continuous, impermeable barrier against both acidic dissolution and particulate inhalation[2].

Table 1: Quantitative PPE Specifications and Causality

PPE CategorySpecification / StandardQuantitative MetricCausality & Scientific Rationale
Hand Protection Nitrile Rubber Gloves>0.11 mm (Splash)>0.30 mm (Full Contact)Nitrile provides superior resistance to weak/moderate organic acids compared to latex, preventing dermal absorption[3].
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Shields the cornea from irreversible damage caused by crystalline dust or accidental acidic splashes[2].
Respiratory N95 / P100 Particulate95% - 99.9% filtrationPrevents inhalation of mucosal-irritating phosphonic dust if handled outside a controlled airflow environment.
Body Protection Flame-Resistant Lab Coat100% CottonPrevents the accumulation of static charge, which can cause fine powders to "jump" and aerosolize during transfer.

Operational Workflow: Handling & Dissolution

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Workflow Start Pre-Operation: Verify Hood Flow & PPE PPE Don Nitrile Gloves, Goggles, & Lab Coat Start->PPE Hood Transfer Reagent to Chemical Fume Hood PPE->Hood Weigh Weigh Solid Reagent (Minimize Dust Generation) Hood->Weigh Dissolve Aqueous Dissolution (Add Solid to Buffer) Weigh->Dissolve Spill Spill Detected? Weigh->Spill Hazard Check Dispose Transfer to Hazardous Waste Container Dissolve->Dispose Spill->Dissolve No Clean Dry Sweep Protocol (Avoid Aerosolization) Spill->Clean Yes Clean->Dispose End Decontamination & Log Entry Dispose->End

Operational workflow for handling [3-(Methylamino)propyl]phosphonic acid, including spill routing.

Step-by-Step Protocol
  • Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Self-Validation Check: Tape a Kimwipe to the bottom of the sash; it must pull inward steadily. This ensures aerosolized particulates are contained[4].

  • Static Elimination: Phosphonic acid powders carry static charges. Wipe the exterior of your weighing spatula and weigh boat with an anti-static, zero-charge wipe.

    • Causality: This prevents the solid from repelling off the spatula and contaminating the workspace.

  • Mass Transfer: Carefully transfer the crystalline solid to the weigh boat. Keep the source container within 2 inches of the weigh boat to minimize drop height and dust cloud generation[1].

  • Aqueous Dissolution: Always add the solid acid to the aqueous buffer , never add the solvent directly to the dry powder[5].

    • Causality: While [3-(Methylamino)propyl]phosphonic acid is not as violently reactive as concentrated mineral acids, adding solvent to the dry acid can cause localized heat of solution, leading to micro-splattering and potential exposure.

  • pH Verification: Due to its acidic nature, the resulting solution will lower the pH of unbuffered water.

    • Self-Validation Check: Use a calibrated pH meter to verify the final pH. If a physiological pH (7.2–7.4) is required for your biological assays, adjust dropwise with 1M NaOH.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent respiratory exposure and surface corrosion.

Small Dry Spills (< 50g)
  • Do NOT use water immediately. Applying water directly to the dry powder creates a concentrated acidic solution that will spread rapidly and damage stainless steel or benchtop surfaces.

  • Dust Suppression: Gently cover the spill with damp (not soaking) paper towels to suppress dust aerosolization[6].

  • Mechanical Collection: Use a non-sparking, dedicated dry clean-up brush to sweep the damp mass into a sealable chemical waste bag[1].

Aqueous Spills (Dissolved Reagent)
  • Neutralization: Liberally apply a weak base, such as sodium bicarbonate ( NaHCO3​ ) powder, over the liquid spill.

  • Self-Validation Check: The acid-base reaction will release CO2​ . Wait until all visible fizzing has completely stopped. This confirms the phosphonic acid has been successfully neutralized.

  • Wipe and Decontaminate: Wipe up the neutralized slurry with absorbent pads and wash the surface with copious amounts of soap and water[1].

Waste Disposal

Never dispose of phosphonic acid derivatives down the drain[2].

  • Solid Waste: Place all contaminated weigh boats, spatulas, and dry sweepings into a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions in a compatible, high-density polyethylene (HDPE) liquid waste carboy. Label as "Aqueous Acidic Waste - Contains Phosphonic Acid Derivatives" and arrange for disposal via a licensed environmental hazard company[4].

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET - (Aminomethyl)phosphonic acid. Retrieved from[Link][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.